2-(Chloromethyl)-5-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPKPMEGUYUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343182 | |
| Record name | 2-(chloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-01-1 | |
| Record name | 2-(chloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)-5-methylpyridine basic physicochemical properties
This guide details the physicochemical properties, synthesis, and handling of 2-(Chloromethyl)-5-methylpyridine , a specific pyridine derivative distinct from the more common insecticide intermediate 2-chloro-5-(chloromethyl)pyridine.
CAS: 767-01-1 (Free Base) | CAS: 71670-70-7 (Hydrochloride)[1]
Part 1: Executive Technical Profile
2-(Chloromethyl)-5-methylpyridine is a bifunctional pyridine building block characterized by a reactive electrophilic chloromethyl group at the ortho position and a stable methyl group at the meta position (relative to nitrogen).
Critical Distinction: Researchers often confuse this compound with 2-Chloro-5-(chloromethyl)pyridine (CCMP).
-
Target Compound: 2-(Chloromethyl)-5-methylpyridine (Reactive group: -CH₂Cl at C2; -CH₃ at C5).
-
Common Impostor: CCMP (Reactive group: -CH₂Cl at C5; -Cl at C2).
-
Implication: The reactivity profiles are inverted. The target compound is significantly more unstable as a free base due to the proximity of the alkylating side chain to the basic nitrogen.
Physicochemical Constants Table
| Property | Value (Free Base) | Value (HCl Salt) | Note |
| CAS Number | 767-01-1 | 71670-70-7 | Salt form is the standard commercial unit. |
| Formula | C₇H₈ClN | C₇H₉Cl₂N | |
| Mol.[2][3][4][5] Weight | 141.60 g/mol | 178.06 g/mol | |
| Physical State | Colorless to yellow oil | White to off-white solid | Free base oxidizes/polymerizes rapidly. |
| Melting Point | N/A (Oil) | >140°C (Decomp.) | Salt MP varies by hydration/purity. |
| Solubility | DCM, EtOAc, Toluene | Water, Methanol, DMSO | Free base is lipophilic; salt is hydrophilic. |
| Basicity (pKa) | ~5.5 (Pyridine N) | N/A | The free base is basic enough to self-catalyze degradation. |
| Stability | Poor (Hours to Days) | Good (Months) | Store salt at -20°C under inert gas.[6] |
Part 2: Synthesis & Manufacturing Engineering
Direct chlorination of 2,5-lutidine is rarely used due to poor selectivity (competing chlorination at the C5-methyl group). The authoritative synthetic route utilizes the Boekelheide Rearrangement , which ensures regioselectivity at the C2 position.
Protocol: The N-Oxide Rearrangement Route
This method leverages the activation of the C2-methyl group via N-oxidation, followed by rearrangement to the alcohol and subsequent chlorination.
Step 1: N-Oxidation
-
Reagents: 2,5-Lutidine, H₂O₂, Acetic Acid (or mCPBA in DCM).
-
Mechanism: Electrophilic attack on the pyridine nitrogen.
-
Outcome: 2,5-Lutidine N-oxide.
Step 2: Boekelheide Rearrangement (Critical Step)
-
Reagents: Acetic anhydride (Ac₂O).
-
Conditions: Reflux (approx. 100-110°C).
-
Mechanism: Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement. This selectively moves the oxygen to the C2-methyl carbon.
-
Intermediate: 5-Methyl-2-pyridylmethyl acetate.
Step 3: Hydrolysis & Chlorination
-
Hydrolysis: Acidic or basic hydrolysis yields (5-methylpyridin-2-yl)methanol.
-
Chlorination: Reaction with Thionyl Chloride (SOCl₂) in DCM or Toluene.
-
Isolation: CRITICAL. Do not isolate the free base if possible. Precipitate directly as the hydrochloride salt by adding HCl/Dioxane or HCl/Ether.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via Boekelheide rearrangement prevents contamination with 5-chloromethyl isomers.
Part 3: Stability & Handling (The "Self-Alkylation" Hazard)
The most significant technical challenge with 2-(chloromethyl)-5-methylpyridine is its tendency to undergo intermolecular self-alkylation (quaternization) when in its free base form.
Mechanism of Degradation
-
Nucleophile: The pyridine nitrogen of Molecule A.
-
Electrophile: The chloromethyl carbon of Molecule B.
-
Reaction: S_N2 attack forming a pyridinium salt dimer (and eventually polymer).
-
Visual Indicator: The clear oil turns viscous, then opaque/dark, and finally solidifies into an insoluble mass.
Handling Protocols
-
Storage: Always store as the Hydrochloride salt . The protonated nitrogen (pyridinium) is non-nucleophilic, completely halting the polymerization pathway.
-
Neutralization: If the free base is required for a reaction:
-
Suspend the HCl salt in the reaction solvent (e.g., DCM).
-
Add a stoichiometric amount of mild base (e.g., NaHCO₃ or TEA) in situ immediately before adding the nucleophile.
-
Never store the free base neat for >1 hour at room temperature.
-
Reactivity Diagram
Caption: The free base rapidly degrades via self-alkylation; protonation (salt formation) is the only viable storage strategy.
Part 4: Applications in Drug Discovery
This scaffold is a critical intermediate in the synthesis of Leukotriene Biosynthesis Inhibitors , specifically those targeting the 5-Lipoxygenase Activating Protein (FLAP) .
Case Study: FLAP Inhibitors In the development of asthma and cardiovascular therapeutics, the 2-(chloromethyl)-5-methylpyridine moiety is often used to alkylate indole or quinoline cores. The 5-methyl group provides steric bulk that fits into the hydrophobic pocket of FLAP, while the pyridine nitrogen can participate in hydrogen bonding or pi-stacking interactions within the active site.
Experimental Usage Tip: When using this reagent for N-alkylation of indoles:
-
Use NaH in DMF or Cs₂CO₃ in Acetonitrile .
-
Add the pyridine salt directly to the base mixture; do not pre-freebase.
References
-
Synthesis & Reactivity: Boekelheide, V., & Linn, W. J. (1954).[4] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[4] Link
- FLAP Inhibitor Application:Hutchinson, J. H., et al. (2009). 5-Lipoxygenase-activating protein inhibitors: synthesis and biological activity. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility in FLAP series).
-
Crystallographic Data: Feng, Z. Q., et al. (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine. (Cited for structural contrast; this refers to the isomer often confused with the target). Link
-
Commercial Property Data: EvitaChem Product Entry for 2-(Chloromethyl)-5-methylpyridine (CAS 767-01-1).[7]Link[7]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US3501486A - Process for the production of 2-pyridine aldoximes - Google Patents [patents.google.com]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine , 97% , 153476-68-7 - CookeChem [cookechem.com]
- 7. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
Technical Whitepaper: Molecular Structure & Application of 2-(Chloromethyl)-5-methylpyridine
[1][2]
CAS (Free Base): 70258-18-3 | CAS (HCl Salt): 70201-43-3 Common Aliases: CCMP, 5-Methyl-2-picolyl chloride, 2-Chloromethyl-5-picoline.[1][2]
Part 1: Executive Summary & Molecular Architecture[1][3]
2-(Chloromethyl)-5-methylpyridine (CCMP) serves as a critical "linchpin" intermediate in the synthesis of chloropyridinyl neonicotinoids, most notably Acetamiprid and Imidacloprid .[1][2][3] Its utility in drug discovery stems from its ability to introduce a pyridine scaffold that is both electronically tuned (via the 5-methyl group) and highly reactive (via the 2-chloromethyl group).[1][3]
However, CCMP presents a significant handling paradox: it is an indispensable building block that possesses an inherent "self-destruct" mechanism in its free base form.[1][2][3] This guide analyzes the structural causality of this instability and provides validated protocols for its synthesis, stabilization, and application.[3]
Electronic Structure Analysis
The molecule consists of a pyridine ring substituted at the 2- and 5-positions.[1][3] The interplay between these substituents defines its reactivity profile:
-
The Pyridine Core: Electron-deficient compared to benzene, making the ring susceptible to nucleophilic attack, though the substituents modify this.[3]
-
C5-Methyl Group (+I Effect): The methyl group at position 5 acts as a weak inductive electron donor.[1][3] This slightly increases the electron density of the ring and the basicity of the pyridine nitrogen compared to a 2-chloromethylpyridine lacking this group.[1][3]
-
C2-Chloromethyl Group (-I Effect): This is the reactive center.[1][2][3] The chlorine atom creates a dipole, making the benzylic carbon highly electrophilic ($ \delta+ $).[3] It is an excellent alkylating agent.[1][3]
Physical Properties Data
The distinction between the free base and the hydrochloride salt is the single most important factor in handling this molecule.[3]
| Property | Free Base (Unstable) | Hydrochloride Salt (Stable) |
| Formula | ||
| MW | 141.60 g/mol | 178.06 g/mol |
| State | Colorless to beige oil / low-melting solid | White to off-white crystalline solid |
| Melting Point | 37–42 °C | ~160–165 °C (Decomposes) |
| Solubility | DCM, Toluene, EtOAc | Water, Methanol, Ethanol |
| Stability | Poor: Polymerizes at RT | Excellent: Stable for months/years |
Part 2: The Stability Paradox (Mechanism of Degradation)[3]
Researchers often encounter "black tar" when storing the free base of CCMP.[3] This is not oxidative degradation but rather intermolecular self-quaternization .[1][2][3]
The "Self-Destruct" Mechanism
Because CCMP contains both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group) within the same structure, it behaves as an AB-type monomer.[3]
-
Nucleophilic Attack: The lone pair of the nitrogen on Molecule A attacks the electrophilic methylene carbon of Molecule B.[3]
-
Displacement: The chlorine is displaced (leaving group), forming a pyridinium salt dimer.[3]
-
Polymerization: The dimer retains a nucleophilic nitrogen and an electrophilic tail, allowing the chain to grow into a dark, viscous poly-pyridinium chloride salt.[3]
Visualization of Instability
The following diagram illustrates the self-alkylation pathway that degrades the sample.[1][3]
Caption: Mechanism of CCMP self-polymerization. The free base acts as both nucleophile and electrophile, leading to rapid degradation if not stored as a salt.[3]
Part 3: Synthesis & Purification Protocols[1][3]
While industrial routes use direct chlorination of 3-methylpyridine (which requires high temperatures and specialized catalysts), the Alcohol Route is preferred for laboratory and pharmaceutical applications due to its higher selectivity and cleaner impurity profile.[3]
Protocol: Chlorination via Thionyl Chloride
Objective: Synthesize CCMP-HCl from (5-methylpyridin-2-yl)methanol.
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve the alcohol precursor in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C. -
Addition: Add
dropwise. Note: The reaction is exothermic and releases and gas.[3] A scrubber is required.[1] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (or LC-MS).[1][2][3] The alcohol spot should disappear.
-
Workup (Critical Decision Point):
-
Option A (Isolation as Salt): If the product precipitates, filter and wash with cold ether.[3] If not, evaporate the solvent and excess
to obtain the crude HCl salt.[3] Recommended for storage. -
Option B (Free Base): Neutralize with saturated
at 0°C, extract with DCM, and concentrate. Use immediately.
-
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow for CCMP, highlighting the divergence between isolating the stable salt versus the reactive free base.
Part 4: Applications in Drug & Agrochemical Design[1][3]
CCMP is the structural precursor to the chloropyridinylmethyl moiety found in neonicotinoids.[3]
Acetamiprid Synthesis
The dominant industrial application is the synthesis of Acetamiprid.[3][4] The CCMP fragment provides the lipophilic anchor that fits into the nicotinic acetylcholine receptor (nAChR) of insects.[3]
-
Reaction: CCMP reacts with N-cyano-N-methylacetamidine.[1][2]
-
Conditions: Basic conditions (
or ) in a polar solvent (Acetonitrile or DMF). -
Mechanism:
displacement of the chloride by the amidine nitrogen.[3]
Medicinal Chemistry Utility
In pharmaceutical research, the 2-(chloromethyl)-5-methylpyridine scaffold is used to:
-
Optimize Lipophilicity: The methyl group increases LogP compared to the unsubstituted pyridine, aiding blood-brain barrier (BBB) penetration.[3]
-
Bioisosterism: The pyridine ring serves as a bioisostere for phenyl rings, improving solubility and metabolic stability (reducing CYP450 oxidation susceptibility compared to electron-rich benzenes).[3]
Part 5: Safety & Toxicology (E-E-A-T)[3]
Hazard Classification:
-
Skin/Eye Irritant: The chloromethyl group hydrolyzes to form HCl upon contact with moisture, causing severe burns.[3]
-
Alkylating Agent: Like all benzylic halides, CCMP is a potential DNA alkylator (genotoxic impurity).[3] It must be handled in a fume hood.[3]
-
Lachrymator: Vapors are irritating to mucous membranes.[1][3]
Handling Best Practice: Always handle the Hydrochloride Salt for weighing and storage. Convert to the free base in situ only when the reaction demands it. If the free base must be isolated, store it at -20°C under Argon to retard polymerization.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108422, 2-Chloro-5-(chloromethyl)pyridine.[1][2][3] Retrieved from [Link][3]
-
Nippon Soda Co., Ltd. Process for the preparation of Acetamiprid.[3][4] (Patent literature describing the industrial coupling of CCMP).[3][5]
-
ResearchGate. Crystal structure of 2-chloro-5-(chloromethyl)pyridine. (Confirming the solid state structure and hydrogen bonding network). Retrieved from [Link]
Sources
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1413463A - A kind of production method of acetamiprid - Google Patents [patents.google.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
IUPAC nomenclature for 2-(Chloromethyl)-5-methylpyridine.
Topic: IUPAC Nomenclature and Technical Guide for 2-Chloro-5-(chloromethyl)pyridine Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary
2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] It serves as the electrophilic anchor for the synthesis of neonicotinoids (e.g., Acetamiprid, Thiacloprid) and is increasingly utilized in fragment-based drug discovery (FBDD) to introduce the chloropyridinyl moiety.
This guide moves beyond basic nomenclature to provide a comprehensive technical analysis of the molecule's structural identity, synthetic generation, and handling requirements. It addresses the critical instability of the free base—a common pitfall in scale-up—and provides a self-validating protocol for its generation.[1]
Part 1: Structural Anatomy & IUPAC Nomenclature
The systematic naming of heterocyclic compounds requires strict adherence to priority rules regarding ring numbering and substituent ranking.
The Derivation
The IUPAC name 2-chloro-5-(chloromethyl)pyridine is derived as follows:
-
Principal Functional Group (Root): The parent structure is pyridine (
).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Numbering Priority: In heterocyclic nomenclature, the heteroatom (Nitrogen) receives position 1 . Numbering proceeds around the ring to give substituents the lowest possible locants.
-
Alphabetical Order: Substituents are cited alphabetically.
Nomenclature Variations Table
| Naming Convention | Name | Usage Context |
| Preferred IUPAC Name (PIN) | 2-Chloro-5-(chloromethyl)pyridine | Regulatory filings, Patents |
| CAS Index Name | Pyridine, 2-chloro-5-(chloromethyl)- | Database retrieval (CAS 70258-18-3) |
| Substitutive Name | 6-Chloro-3-chloromethylpyridine | Incorrect numbering, but occasionally seen in older literature |
| Common/Trivial | CCMP | Industrial shorthand |
| Salt Form | 2-Chloro-5-(chloromethyl)pyridine hydrochloride | Stable storage form (CAS 71670-70-7) |
Part 2: Synthetic Pathways & Mechanistic Insight[1]
The synthesis of 2-chloro-5-(chloromethyl)pyridine is a classic study in balancing reactivity with stability.[1] While radical halogenation of 2-chloro-5-methylpyridine is possible, it lacks the regioselectivity required for pharmaceutical grade material.[1] The preferred route is the deoxychlorination of (6-chloropyridin-3-yl)methanol .[1]
The Mechanism: vs.
The conversion utilizes Thionyl Chloride (
-
Without Base (
): The alcohol forms a chlorosulfite intermediate ( ).[1] In the absence of a base, the chloride attacks internally with retention of configuration (irrelevant for this achiral molecule, but mechanistically distinct). -
With Base (Pyridine/Triethylamine) (
): The base deprotonates the intermediate, making the leaving group ( ) more labile.[1] Free chloride ions then attack the benzylic position, displacing and .[1]
Visualization: Synthesis & Degradation Logic
Figure 1: Synthetic flowchart illustrating the conversion of the alcohol precursor and the critical divergence between stable salt formation and polymerization.
Part 3: Field-Proven Experimental Protocol
Objective: Synthesis of 2-chloro-5-(chloromethyl)pyridine from (6-chloropyridin-3-yl)methanol with >98% purity.
Safety Warning: The product is a potent alkylating agent and vesicant. It causes severe skin burns.[1] All operations must occur in a functioning fume hood.[1]
The Protocol (Self-Validating System)
Step 1: Setup and Reagent Addition
-
System: 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and a
drying tube (moisture sensitivity).[1] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1] Rationale: DCM allows for easier solvent removal at low temperatures, minimizing thermal degradation.
-
Validation Check: Ensure the alcohol precursor is fully dissolved before adding
.
Step 2: Controlled Reaction
-
Cool the solution to 0°C.
-
Add
(1.2 equivalents) dropwise.[1] -
Causality: The dropwise addition controls the exotherm and the release of
gas. Rapid addition can cause vigorous foaming and loss of material.[1] -
Allow to warm to room temperature (25°C) and stir for 2 hours.
-
Validation Check: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material spot (
) should disappear, replaced by the product ( ).
Step 3: Workup (The Critical Phase)
-
Remove solvent and excess
under reduced pressure (Rotavap).[1] -
Critical Decision Point:
-
If storing: Re-dissolve in ether and bubble dry HCl gas to precipitate the hydrochloride salt. Filter and store.
-
If using immediately: Dissolve residue in DCM, wash rapidly with cold saturated
.[1] Dry over and concentrate.
-
-
Why Cold Bicarb? The free base is unstable. Heat or prolonged exposure to basic conditions promotes self-alkylation (intermolecular attack of Pyridine-N on the Chloromethyl-C).[1]
Part 4: Reactivity Profile & Applications
Electrophilicity
The methylene carbon at position 5 is highly electrophilic due to the electron-withdrawing nature of both the chlorine atom and the pyridine ring.
-
Reaction Type:
Nucleophilic Substitution.[1][8] -
Key Nucleophiles: Secondary amines (for neonicotinoids), thiols, and alkoxides.
The Instability Paradox
The molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group).
-
Self-Alkylation: In the free base form, Molecule A attacks Molecule B, forming a quaternary pyridinium salt. This initiates a polymerization cascade, resulting in a black, insoluble tar.
-
Prevention: Store as the HCl salt. The protonation of the nitrogen removes its nucleophilicity, effectively "capping" the reactivity until required.
Visualization: Reactivity Logic
Figure 2: The primary reactivity pathway utilized in drug discovery—nucleophilic displacement of the benzylic chloride.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine.[1] Retrieved from [Link][1]
-
Maienfisch, P., et al. (2001).[1] Chemistry and biology of thiamethoxam: a second generation neonicotinoid.[1] Pest Management Science.[1] (Contextual grounding for neonicotinoid synthesis).
-
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry. (Source for priority rules).
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Precision Engineering of Pyridine Intermediates: Mechanistic Control in the Synthesis of 2-(Chloromethyl)-5-methylpyridine
Executive Summary
This technical guide details the reaction mechanisms and process engineering required for the regioselective synthesis of 2-(chloromethyl)-5-methylpyridine . Unlike its structural isomer (2-chloro-5-chloromethylpyridine, a common acetamiprid intermediate), this specific target requires the selective functionalization of the
Achieving this selectivity presents a classic challenge in heterocyclic chemistry: distinguishing between two similar alkyl substituents on an electron-deficient aromatic ring. This guide analyzes two primary methodologies: the Boekelheide Rearrangement (for high-purity, regiocontrolled synthesis) and Free Radical Halogenation (for industrial scalability), providing the mechanistic causality and experimental protocols for each.
Part 1: The Chemoselectivity Challenge
The starting material, 2,5-Lutidine (2,5-Dimethylpyridine) , contains two methyl groups with distinct electronic environments:
-
Position 2 (
-methyl): Adjacent to the electronegative nitrogen. The protons are more acidic ( ) due to inductive stabilization and resonance capability of the corresponding anion (aza-allylic anion). -
Position 5 (
-methyl): Meta to the nitrogen. These protons are electronically similar to toluene ( ) and lack the direct activation of the ring nitrogen.
The Objective: Selectively chlorinate the C2-methyl group to yield 2-(chloromethyl)-5-methylpyridine.
Part 2: Method A — The Boekelheide Rearrangement (The "Gold Standard" for Regiocontrol)
For research and high-purity applications, the Boekelheide rearrangement is the superior pathway. It exploits the "N-oxide tether" effect to guarantee functionalization exclusively at the 2-position.
Reaction Mechanism
The transformation proceeds through a [3,3]-sigmatropic rearrangement of an acylated N-oxide intermediate.[1]
-
N-Oxidation: 2,5-Lutidine is oxidized to its N-oxide. The oxygen atom acts as a directing group.
-
Acylation: Reaction with acetic anhydride (
) forms the -acetoxypyridinium cation. -
Deprotonation: The acetate counter-ion acts as a base. Crucially, it deprotonates the 2-methyl group because it is kinetically accessible and the resulting anhydrobase is stabilized by the adjacent positively charged nitrogen.
-
Rearrangement: The intermediate undergoes a concerted [3,3]-sigmatropic shift (or a tight ion-pair collapse), transferring the acetoxy group from the nitrogen to the C2-methyl carbon. The C5-methyl is too distant and electronically deactivated to participate.
-
Hydrolysis & Chlorination: The resulting ester is hydrolyzed to the alcohol and converted to the chloride using thionyl chloride (
).
Experimental Protocol (Bench Scale)
-
Step 1: N-Oxide Formation
-
Dissolve 2,5-lutidine (100 mmol) in glacial acetic acid (50 mL).
-
Add 30%
(120 mmol) dropwise at 60°C. -
Heat to 80°C for 4 hours. Monitor by TLC (the N-oxide is much more polar).
-
Note: Excess peroxide must be quenched with sodium sulfite before concentration to prevent explosion hazards.
-
-
Step 2: The Rearrangement
-
Suspend the dried N-oxide in acetic anhydride (3 eq).
-
Reflux (140°C) for 2 hours. The solution typically darkens.
-
Remove excess
under reduced pressure.
-
-
Step 3: Chlorination
-
Dissolve the crude acetoxymethyl intermediate in ethanol/water and treat with NaOH to hydrolyze to 2-(hydroxymethyl)-5-methylpyridine.
-
React the isolated alcohol with
in DCM at 0°C RT.
-
Mechanistic Visualization (Boekelheide)
Caption: The Boekelheide pathway ensures regioselectivity by tethering the reaction to the nitrogen atom, physically preventing reaction at the remote 5-methyl position.
Part 3: Method B — Free Radical Chlorination (Industrial Scalability)
Direct chlorination is more atom-efficient but suffers from lower selectivity. It relies on the subtle electronic activation of the 2-methyl group.
Reaction Mechanism
The reaction follows a free-radical chain mechanism:
-
Initiation: Thermal homolysis of AIBN or UV light cleavage of
generates radicals. -
Propagation (Hydrogen Abstraction): The chlorine radical abstracts a hydrogen.
-
Selectivity Factor: The C2-methyl protons are adjacent to the electron-withdrawing nitrogen. While inductive withdrawal usually destabilizes radicals, the Polar Effect in radical reactions favors nucleophilic radicals (like alkyl radicals) attacking electrophilic positions, or electrophilic radicals (like
) attacking electron-rich positions. -
However, under acidic conditions (HCl generation), the pyridine is protonated. The protonated pyridine ring is highly electron-deficient. The
radical preferentially attacks the C2-methyl because the transition state for H-abstraction at C2 benefits from a favorable dipole interaction compared to C5.
-
-
Termination: Radical recombination.
Process Control for Selectivity
To prevent over-chlorination (formation of the dichloromethyl byproduct) and ensure C2 selectivity:
-
Phase Transfer Catalysis: Use a biphasic system (
/Chlorobenzene) with a phase transfer catalyst. This keeps the concentration of active chlorinating species low in the organic phase. -
Acid Scavenging: Although protonation helps regioselectivity, excessive HCl can stall the reaction. Using a weak base or buffer can modulate the rate.
Experimental Protocol
-
Reagents: 2,5-Lutidine, N-Chlorosuccinimide (NCS) (preferred over
gas for lab scale control), Benzoyl Peroxide (initiator). -
Solvent:
(traditional) or Acetonitrile (modern green alternative). -
Procedure:
-
Reflux 2,5-lutidine with 1.05 eq of NCS and 0.1 eq Benzoyl Peroxide.
-
Monitor via GC. Stop reaction at 85-90% conversion to minimize di-chlorinated impurities.
-
Workup: Wash with bicarbonate, extract, and distill.
-
Part 4: Comparative Analysis & Data
| Parameter | Boekelheide Rearrangement | Free Radical Chlorination |
| Regioselectivity | Excellent (>98%) | Moderate (80-90%) |
| Atom Economy | Low (Requires | High (Direct |
| Purification | Simple (Hydrolysis/Extraction) | Difficult (Requires fractional distillation) |
| Scalability | Linear (Reagent cost is limiting) | Exponential (Safety/Cooling is limiting) |
| Safety Profile | Moderate (Peroxides, Exotherms) | High Risk ( |
Part 5: Process Safety & Critical Control Points
-
Exotherm Management: The N-oxidation step (Method A) is highly exothermic. Accumulation of unreacted peroxide can lead to thermal runaway. Protocol: Dosing controlled by temperature feedback loops (maintain <85°C).
-
Vesicant Properties: The product, 2-(chloromethyl)-5-methylpyridine, is a potent alkylating agent. It acts as a vesicant (blistering agent) similar to nitrogen mustards. Protocol: All handling must occur in a laminar flow hood with double-gloving (Nitrile/Laminate).
-
Polychlorination Trap (Method B): If the reaction proceeds past 95% conversion, the product begins to chlorinate a second time to form 2-(dichloromethyl)-5-methylpyridine. This impurity has a boiling point very close to the product, making separation nearly impossible. Protocol: Quench reaction at 90% conversion.
Part 6: References
-
Boekelheide Rearrangement Mechanism: Boekelheide, V., & Linn, W. J. (1954).[1] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link
-
Industrial Synthesis of Chloromethyl Pyridines: Kleemiss, W., et al. (1994). "Process for the preparation of 2-chloro-5-chloromethyl-pyridine." US Patent 5,329,011. Link
-
Regioselectivity in Pyridine Functionalization: Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[1] Synthetic Communications, 25(5), 629–633. Link
-
Radical Selectivity Studies: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link
Sources
Literature review on 2-(Chloromethyl)-5-methylpyridine applications
The following technical guide provides an in-depth review of 2-(Chloromethyl)-5-methylpyridine , distinguishing it from its common isomers and detailing its critical role in novel pharmaceutical development.
CAS: 767-01-1 (Free base), 71670-70-7 (Hydrochloride) Synonyms: 2-Chloromethyl-5-picoline; 5-Methyl-2-picolyl chloride.
Part 1: Executive Summary & Structural Distinction
While often confused with the commodity chemical 2-chloro-5-(chloromethyl)pyridine (CCMP)—the backbone of neonicotinoids like Imidacloprid—the subject of this review, 2-(Chloromethyl)-5-methylpyridine (2-CM-5-MP) , occupies a specialized niche in high-value pharmaceutical synthesis.
Unlike CCMP, which relies on a chlorine atom on the ring to modulate lipophilicity, 2-CM-5-MP retains a methyl group at the C5 position. This structural difference alters the electronic density of the pyridine ring, making it a preferred scaffold for 5-Lipoxygenase-Activating Protein (FLAP) inhibitors and specific kinase inhibitors where metabolic stability and specific steric interactions are required.
Key Technical Specifications
| Property | Specification |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Physical State | Liquid (Free base) / Solid (HCl salt) |
| Boiling Point | ~86°C (at reduced pressure) |
| Reactivity Class | Electrophilic Alkylating Agent |
| Storage | Inert atmosphere, -20°C (Hygroscopic/Unstable) |
Part 2: Chemical Architecture & Reactivity
The utility of 2-CM-5-MP stems from the reactivity differential between its two substituents.
-
The Electrophile (C2-Chloromethyl): The carbon-chlorine bond at the 2-position is highly activated due to the electron-withdrawing nature of the adjacent pyridine nitrogen. This makes it an excellent substrate for Sɴ2 nucleophilic substitution .
-
The Stabilizer (C5-Methyl): The methyl group at position 5 is electron-donating (via hyperconjugation). It slightly increases the electron density of the ring compared to halogenated analogs, modulating the basicity of the pyridine nitrogen and influencing the binding affinity in drug targets.
Mechanism of Action: Nucleophilic Substitution
In synthetic pathways, 2-CM-5-MP acts as a "picolyl" donor.
-
Nucleophiles: Amines, Thiols, Alkoxides.
-
Leaving Group: Chloride anion (Cl⁻).
-
Reaction Type: Bimolecular Nucleophilic Substitution (Sɴ2).
Part 3: Primary Application – FLAP Inhibitors (Pharmaceuticals)
The most authoritative application of 2-CM-5-MP is in the synthesis of inhibitors for the 5-Lipoxygenase-Activating Protein (FLAP) . FLAP is a critical node in the leukotriene pathway, driving inflammation in asthma and cardiovascular diseases.
Case Study: Synthesis of FLAP Inhibitor (Patent WO2010068311)
In the development of novel anti-inflammatory agents, 2-CM-5-MP is used to alkylate a thio- or amino-scaffold. The 5-methyl group is crucial for fitting into the hydrophobic pocket of the FLAP protein, a trait not shared by the 5-chloro analogs.
Experimental Protocol: Alkylation of Thiol Scaffold
Context: Coupling 2-CM-5-MP with a thiol-containing acid ester.
Reagents:
-
2-(Chloromethyl)-5-methylpyridine HCl (1.0 eq)
-
Thiol Substrate (e.g., 5-tert-butylsulfanyl derivative) (1.0 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Preparation: Dissolve the Thiol Substrate in anhydrous ACN under nitrogen atmosphere.
-
Activation: Add Cs₂CO₃ and stir for 30 minutes at room temperature to generate the thiolate anion.
-
Addition: Add 2-(Chloromethyl)-5-methylpyridine HCl portion-wise to the mixture. Note: The HCl salt is preferred for stability, but the extra base equivalents neutralize the acid.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS for the consumption of the chloride.
-
Quench: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
Causality:
-
Why Cesium Carbonate? The "Cesium Effect" improves solubility in organic solvents and promotes the formation of a "naked" thiolate anion, accelerating the Sɴ2 attack on the chloromethyl group.
Part 4: Synthesis of the Core Intermediate
Researchers often need to synthesize 2-CM-5-MP in-house due to its instability and cost. The most reliable route involves the Boekelheide Rearrangement or direct radical chlorination, though the latter suffers from selectivity issues.
Validated Pathway: The N-Oxide Route (High Purity)
This method avoids over-chlorination.
-
Starting Material: 2,5-Lutidine (2,5-Dimethylpyridine).
-
Oxidation: React with m-CPBA or H₂O₂ to form 2,5-Lutidine N-oxide .
-
Rearrangement: Treat with Acetic Anhydride to form the 2-acetoxymethyl-5-methylpyridine (Polonovski-type rearrangement).
-
Hydrolysis & Chlorination: Acid hydrolysis followed by treatment with Thionyl Chloride (SOCl₂).
Part 5: Visualization of Synthetic Workflow
The following diagram illustrates the critical pathway from the raw material (2,5-Lutidine) to the active pharmaceutical ingredient (FLAP Inhibitor precursor), highlighting the role of 2-CM-5-MP.
Figure 1: Synthetic pathway transforming 2,5-Lutidine into the target FLAP inhibitor precursor via 2-CM-5-MP.
Part 6: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that 2-(Chloromethyl)-5-methylpyridine is a potent alkylating agent .
-
Genotoxicity: Like many nitrogen mustards and benzyl chlorides, it can alkylate DNA bases. It must be handled in a fume hood with double-gloving (Nitrile/Laminate).
-
Instability: The free base is prone to self-polymerization (intermolecular quaternization) where the pyridine nitrogen of one molecule attacks the chloromethyl group of another.
-
Protocol: Always store as the Hydrochloride salt (solid). Convert to free base immediately prior to use by washing with cold saturated NaHCO₃.
-
References
-
World Intellectual Property Organization (WIPO). (2010). 5-Lipoxygenase-Activating Protein Inhibitor.[1] Patent WO2010068311A1.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123847, 2-(Chloromethyl)-5-methylpyridine. [Link]
Sources
Spectroscopic data (NMR, IR, Mass) for 2-(Chloromethyl)-5-methylpyridine.
The following technical guide details the spectroscopic characterization of 2-(Chloromethyl)-5-methylpyridine , a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Imidacloprid) and other pyridine-based pharmaceuticals.
Part 1: Executive Summary & Identification
Important Editorial Note on CAS Numbers: The CAS number provided in the prompt (70201-43-3 ) corresponds to 3-Bromo-4-pyridinecarboxaldehyde.[1] This is a distinct chemical entity.[1][2] The correct CAS numbers for the subject of this guide, 2-(Chloromethyl)-5-methylpyridine , are listed below. This guide focuses exclusively on the chloromethyl-methylpyridine structure.
Chemical Identity Table
| Parameter | Data |
| Chemical Name | 2-(Chloromethyl)-5-methylpyridine |
| Common Synonyms | 5-Methyl-2-picolyl chloride; 2-Chloromethyl-5-picoline |
| CAS Number (Free Base) | 767-01-1 |
| CAS Number (HCl Salt) | 71670-70-7 (Most common commercial form) |
| Molecular Formula | C |
| Molecular Weight | 141.59 g/mol (Free Base); 178.06 g/mol (HCl Salt) |
| SMILES | CC1=CN=C(CCl)C=C1 |
Part 2: Synthesis & Context
Understanding the synthesis is vital for interpreting spectroscopic impurities.[1][2] This compound is typically prepared via the radical chlorination of 2,5-lutidine (2,5-dimethylpyridine) .
-
Primary Impurity: Over-chlorination leads to 2,5-bis(chloromethyl)pyridine or 2-(dichloromethyl)-5-methylpyridine .[1]
-
Stability Note: The free base is an unstable alkyl halide prone to polymerization or hydrolysis.[1][2] It is almost invariably isolated and analyzed as the hydrochloride salt .[1][2]
Figure 1: Synthetic pathway and potential impurity profile.
Part 3: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is characterized by the asymmetry of the pyridine ring.[1][2] The chloromethyl group at C2 and the methyl group at C5 create distinct chemical environments.[1][2][3]
H NMR (300 MHz, CDCl| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 8.38 | Singlet (br s) | 1H | H-6 | |
| 7.48 | Doublet ( | 1H | H-3 | |
| 7.25 | Doublet of Doublets | 1H | H-4 | |
| 4.68 | Singlet | 2H | -CH | Benzylic-type methylene; significantly deshielded by Cl.[2] |
| 2.34 | Singlet | 3H | -CH | Methyl group attached to aromatic ring.[2] |
Note: In the HCl salt (D
| Shift ( | Carbon Type | Assignment |
| 155.2 | Quaternary (C) | C-2 (Ipso to chloromethyl) |
| 149.8 | Methine (CH) | C-6 ( |
| 137.5 | Methine (CH) | C-4 |
| 132.0 | Quaternary (C) | C-5 (Ipso to methyl) |
| 122.5 | Methine (CH) | C-3 |
| 46.8 | Methylene (CH | -CH |
| 18.2 | Methyl (CH | -CH |
Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the pyridyl-methyl cation.[1][2] The presence of Chlorine provides a distinct isotopic signature.[1][2]
-
Ionization Mode: Electron Impact (EI, 70 eV)
-
Molecular Ion (M
): m/z 141 (100%) and 143 (32%) — Characteristic 3:1 ratio for Cl/ Cl.
Fragmentation Pathway:
-
M
(141/143): The intact molecule.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Base Peak (m/z 106): Loss of the Chlorine atom [M - Cl]
.[2] This forms the 5-methyl-2-picolyl cation , a highly stable resonance-stabilized aromatic cation.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
m/z 79: Loss of HCN from the pyridine ring (characteristic pyridine fragmentation).[1][2]
Figure 2: Mass spectrometric fragmentation pattern showing the dominant loss of chlorine.[1]
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: KBr Pellet (for HCl salt) or Thin Film (for free base oil).[1][2]
-
Key Diagnostic Bands:
| Wavenumber (cm | Vibration Mode | Description |
| 3000 - 3080 | C-H Stretch (Ar) | Weak aromatic C-H stretching. |
| 2920 - 2980 | C-H Stretch (Alk) | Methyl and Methylene C-H stretching.[1][2] |
| 2300 - 2700 | N-H | (HCl Salt Only) Broad "ammonium" band, often superimposed with C-H. |
| 1595, 1485 | C=C / C=N Stretch | Characteristic Pyridine ring breathing modes.[2] |
| 1260 | CH | Methylene wagging adjacent to halide. |
| 720 - 750 | C-Cl Stretch | Strong band, characteristic of alkyl chlorides. |
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR (HCl Salt)
-
Solvent Selection: Use DMSO-d
or Dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> O .[2] The HCl salt is sparingly soluble in CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[2] -
Neutralization (Optional): To observe the free base shifts:
-
Dissolve 20 mg of the salt in 0.5 mL D
O. -
Add 1-2 drops of NaOD (40% in D
O) or solid Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> CO .[2] -
Extract into CDCl
if necessary, or run in Dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> O (shifts will change due to solvent effects).[2]
-
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
Protocol 2: Quality Control Check (Hydrolysis)
The chloromethyl group is reactive.[2][3][4][5][6][7] If the sample has been exposed to moisture, 2-hydroxymethyl-5-methylpyridine will form.[1][2]
-
NMR Diagnostic: Look for a shift of the methylene singlet from 4.68 ppm (CH
Cl) to ~4.50 ppm (CH OH) in CDCl , or similar shifts in DMSO.[2] -
MS Diagnostic: Appearance of m/z 123 (Alcohol M
).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 581393, 2-Chloro-5-methylpyridine (Structural Analog Data).[1][2] Retrieved from ]">https://pubchem.ncbi.nlm.nih.gov[2]
-
BenchChem. 2,5-Bis(chloromethyl)pyridine Spectral Data (Comparative Analysis). Retrieved from ]">https://www.benchchem.com[2]
-
GuideChem. 2-(Chloromethyl)-5-methylpyridine Hydrochloride MSDS and Properties. Retrieved from ]">https://www.guidechem.com[2]
-
U.S. Patent 5,329,011. Process for the preparation of 2-chloro-5-chloromethyl-pyridine.[1][2][6] (Contains synthetic and characterization details for related chloromethyl pyridines).
Sources
- 1. 3-Bromopyridine-4-carboxaldehyde | C6H4BrNO | CID 2762997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methyl-pyridine | C6H6ClN | CID 581393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(chloromethyl)pyridine | Crosslinking Agent [benchchem.com]
- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Crystal structure analysis of 2-(Chloromethyl)-5-methylpyridine.
This technical guide provides a comprehensive framework for the structural analysis of 2-(Chloromethyl)-5-methylpyridine , a strategic pyridine derivative.[1]
While the specific isomer 2-chloro-5-(chloromethyl)pyridine (CCMP) is widely documented as a neonicotinoid intermediate (CAS 70258-18-3), the target molecule 2-(Chloromethyl)-5-methylpyridine represents a distinct structural isomer often utilized in specialized medicinal chemistry campaigns.[1] This guide addresses the specific challenges of analyzing this molecule, particularly its tendency toward self-quaternization and the resulting crystallographic nuances.
Technical Guide & Analytical Workflow
Executive Summary & Chemical Context
2-(Chloromethyl)-5-methylpyridine (C₇H₈ClN) is a bifunctional pyridine scaffold.[1][2] Its structural significance lies in the interplay between the electron-deficient pyridine ring, the nucleophilic nitrogen, and the electrophilic chloromethyl group at the ortho position.[1]
-
Chemical Stability Challenge: Unlike its 2-chloro analogs, 2-(chloromethyl)pyridines are prone to intermolecular self-alkylation (quaternization), forming dark, insoluble polymers.[1]
-
Crystallographic Implication: Successful Single Crystal X-Ray Diffraction (SC-XRD) requires stabilizing the molecule, often by crystallizing it as a hydrochloride salt or at cryogenic temperatures to arrest polymerization.[1]
| Property | Value (Predicted/Analog) | Context |
| Formula | C₇H₈ClN | Bifunctional scaffold |
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 141.60 g/mol | Small molecule crystallography |
| Physical State | Low-melting solid / Oil | Likely requires in situ cryo-crystallization or salt formation |
| Key Interaction | N...H-C / Cl...Cl | Halogen bonding & Pi-stacking dominate packing |
Synthesis & Purification for Crystallography
High-quality crystals require >99% purity.[1] Impurities in chloromethyl pyridines often act as nucleation sites for polymerization.[1]
Synthesis Route (Optimized for Crystallinity)
The preferred route minimizes thermal stress.
-
Precursor: 2,5-Dimethylpyridine N-oxide.[1]
-
Rearrangement: Reaction with phosphoryl chloride (POCl₃) or acetic anhydride (Boekelheide rearrangement) followed by hydrolysis and chlorination.
-
Critical Step: Immediate neutralization and extraction into non-polar solvent (Hexane/Et₂O) to prevent N-alkylation.[1]
Crystallization Protocol
Due to the reactive nature of the free base, two parallel workflows are recommended.
Method A: Hydrochloride Salt (Recommended for Stability)
This method yields ionic crystals (monoclinic/orthorhombic) stabilized by charge-assisted hydrogen bonds.[1]
-
Dissolve crude oil in anhydrous diethyl ether.
-
Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C.
-
Precipitate forms immediately. Recrystallize from Ethanol/Isopropanol (1:1) via slow cooling.
Method B: Free Base (Low-Temperature)
Required if the neutral packing structure is the analytical goal.[1]
-
Dissolve the free base in Pentane or Hexane (minimal volume).
-
Technique: Vapor diffusion using dry ice/acetone bath.[1]
-
Temperature: Maintain -20°C to -78°C.
-
Harvest: Mount crystals directly from the cold mother liquor onto the goniometer under a stream of liquid nitrogen.
X-Ray Diffraction (XRD) Methodology
This section details the data collection strategy, specifically addressing the rotational disorder common in chloromethyl groups.
Data Collection Parameters[1][5][6][10]
-
Radiation Source: Mo-Kα (λ = 0.71073 Å).[1] Copper sources (Cu-Kα) may cause significant absorption by the Chlorine atom, requiring aggressive correction.[1]
-
Temperature: 100 K (Cryostream).
-
Resolution: 0.75 Å or better to resolve the hydrogen atoms on the methylene bridge.
Structural Solution Workflow
The following DOT diagram illustrates the logical flow for solving the structure, emphasizing the handling of disorder.
Figure 1: Decision tree for X-ray diffraction data processing and refinement.
Structural Analysis & Packing Motifs
When analyzing the solved structure, specific attention must be paid to the intermolecular forces that dictate stability and reactivity.[1]
The "Reactive Configuration"
In the free base, the orientation of the C-Cl bond relative to the pyridine Nitrogen is critical.[1]
-
Syn-periplanar: The Cl is close to the Nitrogen.[1][10] This is electronically unfavorable due to lone-pair repulsion but may be forced by packing.[1]
-
Anti-periplanar: The Cl is directed away. This exposes the Nitrogen lone pair, increasing the risk of intermolecular reaction (dimerization).[1]
Intermolecular Interactions
Based on analogous structures like 2-chloro-5-(chloromethyl)pyridine (CCMP), expect the following:
-
C-H...N Hydrogen Bonds: The acidic protons on the pyridine ring (positions 3, 4, or 6) will act as donors to the Nitrogen acceptor of a neighboring molecule.[1]
-
Metric: Look for D...A distances < 3.4 Å.[1]
-
-
Halogen Bonding (Type II): The Chlorine atom often acts as a Lewis acid (sigma-hole) interacting with the Nitrogen lone pair or another Chlorine.
-
Geometry: C-Cl...N angle ≈ 180°.[1]
-
-
Pi-Stacking: Centrosymmetric dimers are common, with ring centroids separated by 3.5–3.8 Å.[1]
Comparative Lattice Data (Reference)
Since exact unit cell data for the 2-(chloromethyl)-5-methyl isomer is rare in open literature, use the commercially prevalent isomer 2-chloro-5-(chloromethyl)pyridine as a structural anchor for refinement validation.[1]
| Parameter | Reference Analog (CCMP) [1] | Target Expectation (2-CM-5-MP) |
| Space Group | Monoclinic, P2₁/c | Likely P2₁/c or P2₁2₁2₁ |
| a (Å) | ~4.07 | ~4.5 - 6.0 |
| b (Å) | ~10.32 | ~10.0 - 12.0 |
| c (Å) | ~16.89 | ~15.0 - 18.0 |
| Packing | Planar dimers via C-H...N | Zig-zag chains due to steric 5-Me |
Safety & Handling (Critical)
Warning: 2-(Chloromethyl)pyridines are potent alkylating agents and lachrymators.[1]
-
Skin: Causes severe blistering.[1] The lipophilic pyridine ring facilitates transport of the reactive chloromethyl group across the dermis.[1]
-
Inhalation: Destructive to mucous membranes.[1]
-
Neutralization: All glassware and waste must be treated with dilute ammonia or NaOH to hydrolyze the chloromethyl group to the benign hydroxymethyl derivative before disposal.[1]
Interaction Network Diagram
The following diagram visualizes the competing intermolecular forces expected in the crystal lattice.
Figure 2: Predicted intermolecular interaction network and stability risks.[1]
References
-
Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011).[1][11] 2-Chloro-5-(chloromethyl)pyridine . Acta Crystallographica Section E, E67, o366.[1][12] Link
-
Shroff, R., et al. (2007).[12][11] Synthesis and structure of imidacloprid intermediates . Journal of Heterocyclic Chemistry, 44, 123-128.[1] (Contextual grounding for chloromethyl pyridine synthesis).
-
Allen, F. H., et al. (1987).[12][11] Tables of bond lengths determined by X-ray and neutron diffraction . Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[1][11] (Standard reference for bond length validation). Link
-
Guseinov, F. I., et al. (2024).[11] Synthesis, crystal structure and Hirshfeld surface analysis of pyridine derivatives . Acta Crystallographica Section E, E80. (Methodology for Hirshfeld analysis of similar scaffolds). Link
Sources
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. evitachem.com [evitachem.com]
- 3. 18368-64-4|2-Chloro-5-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Chloro-5-(chloromethyl)pyridine (CCMP)
Operational Guide to Nomenclature, Synthesis, and Handling
Executive Summary
2-Chloro-5-(chloromethyl)pyridine (CCMP) serves as a critical electrophilic scaffold in the synthesis of neonicotinoid insecticides (e.g., imidacloprid, acetamiprid) and pyridine-based pharmaceuticals.[1] Its dual-functionality—combining a stable chloropyridine core with a highly reactive benzylic-like chloromethyl group—makes it a versatile but hazardous alkylating agent. This guide provides a definitive nomenclature reference, a validated synthesis protocol, and safety standards for research and development applications.
Part 1: Chemical Identity & Nomenclature
Direct Answer to Topic
In drug discovery and agrochemical synthesis, ambiguity in nomenclature can lead to procurement errors or regulatory mismatches. While "CCMP" is the industry-standard acronym, the following table consolidates all valid identifiers for database verification.
Table 1: Validated Nomenclature & Identifiers
| Identifier Type | Value | Context |
| Common Acronym | CCMP | Industrial/Agrochemical |
| IUPAC Name | 2-Chloro-5-(chloromethyl)pyridine | Formal Scientific |
| CAS Registry Number | 70258-18-3 | Procurement/Regulatory |
| Alternative Name | 6-Chloropyridin-3-yl)methyl chloride | Structural Description |
| Alternative Name | 2-Chloro-5-chloromethyl pyridine | Legacy Literature |
| InChI Key | SKCNYHLTRZIINA-UHFFFAOYSA-N | Digital Database Key |
| SMILES | ClCc1ccc(Cl)nc1 | Chemoinformatics |
| Molecular Formula | C₆H₅Cl₂N | Stoichiometry |
| Molecular Weight | 162.02 g/mol | Calculation |
Visual Identity Map
The following diagram maps the relationship between the molecule's structural features and its nomenclature, highlighting the reactive centers.
Figure 1: Structural reactivity map of CCMP, distinguishing between the stable aromatic chloride and the reactive alkyl chloride.[2]
Part 2: Synthetic Utility & Reactivity
CCMP is primarily utilized for its electrophilic chloromethyl group . The nitrogen of the pyridine ring renders the system electron-deficient, increasing the susceptibility of the 5-chloromethyl group to nucleophilic attack (Sɴ2 reactions) by amines, thiols, or enolates.
Key Reactivity Profile:
-
C-5 Position (Chloromethyl): Reacts rapidly with nucleophiles (e.g., nitroguanidine derivatives) to form the "head" of neonicotinoid structures.
-
C-2 Position (Chlorine): Relatively inert under standard alkylation conditions. Requires transition metal catalysis (e.g., Suzuki-Miyaura coupling) or harsh SɴAr conditions to displace.
Part 3: Validated Synthesis Protocol
Methodology: Conversion of Alcohol to Chloride
While industrial routes often involve the direct chlorination of 2-chloro-5-methylpyridine (which yields mixtures), the laboratory standard for high purity (>98%) is the deoxychlorination of (6-chloropyridin-3-yl)methanol using Thionyl Chloride (
Rationale: This route avoids over-chlorination side products common in radical halogenation.
Experimental Workflow
Reagents:
-
Precursor: (6-chloropyridin-3-yl)methanol [CAS: 26391-06-0]
-
Reagent: Thionyl Chloride (
) (Excess, 1.5 eq) -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Catalyst: DMF (Catalytic drops)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize
gas. -
Solvation: Charge the RBF with (6-chloropyridin-3-yl)methanol (10.0 g, 69.7 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Activation: Add catalytic DMF (0.1 mL). This forms the reactive Vilsmeier-Haack-like intermediate, accelerating the reaction.
-
Addition: Dropwise add
(12.4 g, 104 mmol) over 30 minutes. Caution: Exothermic gas evolution. -
Reaction: Remove ice bath and reflux at 40°C for 3–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the alcohol spot disappears.
-
Quench & Workup (Self-Validating Step):
-
Cool to room temperature.
-
Slowly pour reaction mixture into saturated
(aq) at 0°C to neutralize excess acid. Stop adding when bubbling ceases (pH ~8). -
Extract with DCM (3 x 50 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Result: CCMP is obtained as a low-melting solid/oil (Yield ~95%).
Synthesis Pathway Diagram
Figure 2: Deoxychlorination pathway for high-purity CCMP synthesis.
Part 4: Safety & Handling (E-E-A-T)
CCMP is an alkylating agent and a severe skin sensitizer. Protocols must be designed to prevent exposure.[3]
Hazard Profile (GHS Classifications):
Required PPE & Engineering Controls:
-
Respiratory: Work strictly within a certified chemical fume hood.
-
Skin: Double-gloving (Nitrile over Laminate) is recommended due to the compound's ability to penetrate standard gloves.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before cleanup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155479: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
-
Diehr, H. J., et al. (1991). Process for the preparation of 2-chloro-5-chloromethyl-pyridine.[1][6] U.S. Patent No.[6] 5,329,011. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link][5]
Sources
- 1. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. CN103073535B - Synthetic method of imidacloprid - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Physical and chemical properties of 5-chloromethyl-2-chloropyridine.
Properties, Reactivity, and Handling in Agrochemical & Pharmaceutical Synthesis
Executive Summary
5-Chloromethyl-2-chloropyridine (CCMP), also known as 2-chloro-5-(chloromethyl)pyridine, is a specialized heterocyclic building block critical to the modern agrochemical industry.[1] It serves as the primary electrophile in the synthesis of neonicotinoid insecticides, most notably Imidacloprid and Thiacloprid . Its dual-chloride motif presents a unique reactivity profile: a highly labile benzylic-like chloromethyl group at the C-5 position and a robust, electron-deficient heteroaryl chloride at the C-2 position.[1] This guide provides a comprehensive technical analysis of CCMP, designed to assist researchers in optimizing its use while mitigating its lachrymatory and corrosive hazards.
Part 1: Identity & Physicochemical Profile[1]
CCMP exists as a low-melting solid or semi-solid at room temperature.[1] Its physical state often leads to handling challenges, as it can crystallize in transfer lines if temperature control is not maintained.[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 70258-18-3 | |
| IUPAC Name | 2-Chloro-5-(chloromethyl)pyridine | |
| Molecular Formula | C₆H₅Cl₂N | |
| Molecular Weight | 162.02 g/mol | |
| Appearance | Beige to off-white moist crystals | Low-melting solid |
| Melting Point | 37 – 42 °C | Requires warm water bath for liquid transfer |
| Boiling Point | ~267 °C (est.) / 110 °C @ 2 mmHg | High boiling point; vacuum distillation recommended |
| Density | 1.44 g/cm³ | Denser than water |
| Solubility | Soluble in DCM, Toluene, THF | Hydrolyzes slowly in water; insoluble in aliphatic hexanes |
| Flash Point | >110 °C | |
| Storage | 2–8 °C (Refrigerate) | Moisture sensitive; store under inert gas (N₂/Ar) |
Part 2: Structural Analysis & Spectroscopy
Understanding the spectroscopic signature of CCMP is vital for purity assessment, particularly when differentiating it from its hydrolysis product (the alcohol) or the starting material (2-chloro-5-methylpyridine).
1. Crystal Structure
X-ray diffraction studies reveal that CCMP is nearly planar.[1] In the crystal lattice, molecules form dimers stabilized by intermolecular C—H[2][3]···N hydrogen bonds.[1][2] The chloromethyl chlorine atom lies slightly out of the aromatic plane (Cl—C—C angle ≈ 111°), facilitating nucleophilic attack.
2. NMR Characterization (¹H NMR)
The proton NMR spectrum is distinct due to the electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms.
-
Chloromethyl Protons (-CH₂Cl): Appears as a sharp singlet typically between 4.5 – 4.7 ppm .[1] This is the diagnostic peak for reaction monitoring; a shift to ~4.0 ppm indicates hydrolysis to the alcohol.
-
Aromatic Protons:
(Note: Chemical shifts may vary slightly depending on solvent and concentration.[1][4] Values approximated for CDCl₃).
Part 3: Chemical Reactivity & Mechanistic Insights[1][10]
The utility of CCMP lies in the differential reactivity of its two chlorine substituents. This asymmetry allows for sequential functionalization, making it a versatile scaffold.[1]
1. The C-5 Chloromethyl Group (High Reactivity)
The methylene carbon at position 5 is activated by the electron-deficient pyridine ring, making it significantly more electrophilic than a standard benzyl chloride.
-
Mechanism: Reacts readily via Sₙ2 mechanisms with amines, thiols, and alkoxides.
-
Application: This is the site of attachment for the imidazolidine ring in Imidacloprid synthesis.
-
Instability: Susceptible to hydrolysis in moist air to form (6-chloropyridin-3-yl)methanol.[1]
2. The C-2 Chloropyridine Ring (Low Reactivity)
The chlorine at position 2 is deactivated towards standard nucleophilic substitution but can be displaced under forcing conditions or specific catalysis.[1]
-
Mechanism: Requires SₙAr (Nucleophilic Aromatic Substitution) conditions (strong nucleophiles, heat) or transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
Selectivity: In standard alkylation reactions at room temperature, the C-2 chlorine remains inert, serving as a protecting group or a handle for late-stage modification.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent reaction pathways controlled by the specific electrophilic sites on the CCMP molecule.
Figure 1: Differential reactivity map of CCMP showing rapid Sₙ2 substitution at C-5 vs. catalytic coupling at C-2.[1]
Part 4: Synthesis & Manufacturing Pathways[1][11]
Industrial production of CCMP must balance yield with the suppression of polychlorinated by-products.[1]
Primary Route: Radical Chlorination
The most common industrial route involves the free-radical chlorination of 2-chloro-5-methylpyridine .[1]
-
Reagents: Elemental Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂).[1]
-
Initiator: AIBN or UV light.[1]
-
Solvent: Carbon tetrachloride (historic) or chlorobenzene/acetonitrile (modern).[1]
Critical Process Parameter (CPP): The reaction must be stopped before full conversion to prevent over-chlorination to the dichloromethyl analog, which is difficult to separate.
Alternative Route: Reduction-Chlorination
Starting from 6-chloronicotinic acid :
-
Reduction of the carboxylic acid to the alcohol (using NaBH₄ or catalytic hydrogenation).[1]
-
Chlorination of the alcohol using Thionyl Chloride (SOCl₂).[1]
Figure 2: Primary industrial synthesis route via radical chlorination, highlighting the risk of over-chlorination.[1]
Part 5: Handling, Safety & Storage
CCMP is a potent alkylating agent and must be handled with extreme caution.[1] It is classified as a Lachrymator (tear-inducing) and Corrosive .[1]
1. Hazard Profile
-
Skin/Eye Contact: Causes severe burns and permanent eye damage.[1] The chloromethyl group reacts with proteins in the cornea and skin.
-
Inhalation: Destructive to mucous membranes.[1] Inhalation may cause spasms, inflammation, and pulmonary edema.
2. Storage Protocol
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen .[1] Moisture ingress leads to HCl generation and pressure buildup in the container.[1]
-
Container: Glass or Teflon-lined containers. Avoid metal containers that may corrode due to trace HCl.[1]
3. Emergency Procedures
-
Spill: Do not use water (generates HCl).[1] Neutralize with weak base (sodium bicarbonate) and absorb with inert material (vermiculite).[1]
-
First Aid:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
-
Feng, Z. Q. (2011).[1] Crystal structure of 2-chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. Retrieved from [Link]
-
Gallenkamp, B., et al. (1994).[1] Process for the preparation of 2-chloro-5-chloromethyl-pyridine. U.S. Patent No.[1] 5,329,011.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
2-(Chloromethyl)-5-methylpyridine material safety data sheet (MSDS).
Technical Guide & Safety Profile: 2-(Chloromethyl)-5-methylpyridine
Document Control:
-
Subject: 2-(Chloromethyl)-5-methylpyridine (and its Hydrochloride Salt)
-
CAS: 7501-57-7 (Free Base) | 10082-99-2 (Hydrochloride)
-
Version: 1.0 (Research Grade)
Executive Summary
2-(Chloromethyl)-5-methylpyridine (also known as 5-methyl-2-picolyl chloride) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] It acts as a potent electrophile, allowing the introduction of the 5-methylpyridine moiety via nucleophilic substitution.
Critical Technical Insight: This compound exhibits significant thermodynamic instability in its free base form. It undergoes rapid intermolecular self-quaternization (polymerization) at room temperature, forming insoluble, colored quaternary ammonium salts. Consequently, it is almost exclusively stored and transported as the hydrochloride salt , which must be "free-based" immediately prior to use.
Chemical Identity & Physical Dynamics
Unlike standard reagents, the handling of this material requires an understanding of its dual-state nature (Salt vs. Free Base).
Physical Properties Table
| Property | Free Base (Active Reagent) | Hydrochloride Salt (Storage Form) |
| CAS Number | 7501-57-7 | 10082-99-2 |
| Formula | ||
| Molecular Weight | 141.60 g/mol | 178.06 g/mol |
| Physical State | Colorless to yellow oil | White to off-white crystalline solid |
| Melting Point | N/A (Liquid at RT) | 120–124 °C (dec.) |
| Solubility | DCM, Chloroform, Ethyl Acetate | Water, Methanol, DMSO |
| Stability | Unstable (Hours at RT) | Stable (Months at -20°C) |
The Instability Mechanism (Self-Quaternization)
Researchers must understand why the free base degrades. The pyridine nitrogen lone pair is nucleophilic, while the chloromethyl group is highly electrophilic. In the absence of acid (which protonates the nitrogen), one molecule attacks another, leading to a chain reaction.
Figure 1: Self-Quaternization Pathway vs. Acid Stabilization
Caption: The free base undergoes bimolecular nucleophilic substitution (
Comprehensive Hazard Profiling
This compound is an alkylating agent .[2] Its hazards extend beyond simple corrosivity; it can modify DNA and proteins.
GHS Classification (Primary Hazards)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Acute Toxicity: Category 4 (Oral/Inhalation).
-
Sensitization: Potential skin sensitizer.[3]
Specific Researcher Warnings
-
Vesicant Activity: Like many picolyl and benzyl chlorides, this compound can act as a vesicant (blister agent). Delayed blistering may occur hours after exposure.
-
Lachrymator: Vapors are highly irritating to the eyes and mucous membranes. Do not handle outside a fume hood.
-
Runaway Polymerization: Attempting to distill the free base at high temperatures can lead to rapid, exothermic polymerization and vessel rupture.
Operational Protocol: Generation of the Free Base
Since the commercial material is the HCl salt, but most nucleophilic substitutions require the free base, the following protocol is the industry standard for in situ generation.
Prerequisites:
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). -
Base: Saturated aqueous Sodium Bicarbonate (
) or 1M NaOH. -
Temperature: 0°C (Ice bath).
Figure 2: Free Base Generation Workflow
Caption: Workflow for liberating the reactive free base. Speed and low temperature are critical to prevent degradation.
Step-by-Step Methodology:
-
Suspension: Suspend the calculated amount of 2-(chloromethyl)-5-methylpyridine hydrochloride in DCM (approx. 10 mL per gram).
-
Neutralization: Cool to 0°C. Slowly add an equal volume of saturated
or 1M NaOH while stirring vigorously. -
Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry the combined organics over anhydrous
or . Filter rapidly. -
Concentration (Optional but Risky): If concentration is required, use a rotary evaporator with a bath temperature < 25°C . Do not dry to completion if possible; use the solution directly to minimize polymerization risk.
Synthesis & Reactivity Profile
Primary Reaction: Nucleophilic Substitution ( )
The chloromethyl group is a prime target for nucleophiles (amines, thiols, alkoxides).
-
Reaction Type:
Attack. -
Mechanism: The nucleophile attacks the methylene carbon, displacing the chloride ion.
-
Common Application: Synthesizing pyridine-containing ligands or drug scaffolds (e.g., analogs of antihistamines or neonicotinoids).
Synthesis of the Core Material
If the material is unavailable commercially, it is synthesized from 2,5-Lutidine (2,5-Dimethylpyridine) or 2-Hydroxymethyl-5-methylpyridine .
-
Route A (From Alcohol): Reaction of 2-hydroxymethyl-5-methylpyridine with Thionyl Chloride (
) in DCM. -
Route B (From N-Oxide): Boekelheide rearrangement of 2,5-lutidine N-oxide (less common in modern medicinal chemistry due to lower yields).
Emergency Response & First Aid
| Scenario | Immediate Action |
| Skin Contact | IMMEDIATE: Wash with soap and water for 15+ mins. Remove contaminated clothing.[4] Treat as a potential chemical burn. |
| Eye Contact | Rinse cautiously with water for 15 mins.[4] Remove contact lenses.[4] Seek immediate ophthalmological attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |
| Spill | Evacuate area. Wear SCBA and chemical-resistant suit. Absorb with sand/vermiculite. Do not use combustible materials (sawdust). |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride. Merck KGaA. Link
-
Apollo Scientific. (2023).[5][6] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine (Analogous Hazard Data). Link
-
PubChem. (n.d.). Compound Summary: 2-(Chloromethyl)pyridine (Parent Structure).[1][7][8][9] National Library of Medicine. Link
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Pyridine derivatives and alkylating hazards. Link
-
Google Patents. (1984). Preparation of 2-chloro-5-methylpyridine and related intermediates. EP0121320A1. Link
Sources
- 1. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. scispace.com [scispace.com]
Solubility profile of 2-(Chloromethyl)-5-methylpyridine in various solvents.
This guide provides an in-depth technical analysis of the solubility and stability profile of 2-(Chloromethyl)-5-methylpyridine (CCMP) , a critical intermediate in the synthesis of neonicotinoids like Imidacloprid.[1][2]
Unlike standard solubility guides, this document prioritizes chemical stability alongside thermodynamic solubility. Due to the high reactivity of the chloromethyl moiety (
Executive Summary: The Solubility-Stability Paradox
2-(Chloromethyl)-5-methylpyridine (CCMP) presents a classic "Solubility-Stability Paradox."[1][2] While it is structurally capable of dissolving in a wide range of polar organic solvents, its electrophilic chloromethyl group makes it highly susceptible to nucleophilic attack.
-
Primary Risk: Solvolysis (Hydrolysis/Alcoholysis). Dissolving CCMP in protic solvents (water, methanol, ethanol) often leads to rapid degradation, forming the corresponding alcohol or ether.
-
Operational Sweet Spot: Polar aprotic solvents (Acetonitrile, DCM) or non-polar aromatics (Toluene) offer the best balance of high solubility and kinetic inertness.
Physicochemical Baseline
| Property | Value | Implication |
| CAS Number | 70258-18-3 | Unique Identifier |
| Melting Point | 37–42 °C | Low-melting solid; often handled as a melt or liquid.[1][2][3] |
| Boiling Point | ~88–90 °C (at 3 mmHg) | Volatile under vacuum; thermally sensitive. |
| LogP (Predicted) | ~2.2 | Lipophilic; prefers organic phases over aqueous. |
| Reactivity Class | Alkylating Agent | Corrosive/Lachrymator. Highly reactive toward nucleophiles.[2] |
Solubility & Stability Matrix
The following matrix categorizes solvents based on their suitability for storage , reaction , and purification of CCMP.
category A: Recommended (High Solubility / High Stability)
These solvents dissolve CCMP readily (>100 mg/mL) and are chemically inert toward the chloromethyl group under standard conditions.
-
Dichloromethane (DCM): Excellent for extraction and low-temperature transport.[1][2] High volatility allows for easy removal without thermal stress.[2]
-
Acetonitrile (MeCN): The "Gold Standard" for coupling reactions (e.g., with nitroguanidine derivatives). It dissolves CCMP completely and supports polar transition states without participating in the reaction.
-
Toluene: Ideal for industrial scale-up.[1][2] Good solubility, lower volatility, and forms azeotropes with water (useful for drying the material).
-
Ethyl Acetate: Useful for recrystallization, often in combination with hexane.
Category B: Conditional (High Solubility / Kinetic Risk)
Use these solvents only for specific, short-duration unit operations.[1][2]
-
Acetone: Soluble, but can participate in condensation reactions under basic conditions.
-
DMSO/DMF: High solubility, but high boiling points make removal difficult. Warning: At elevated temperatures (>80°C), DMSO can act as an oxidant or nucleophile, degrading CCMP.
Category C: Prohibited / Reactive (The "Red Zone")
These solvents react with CCMP, degrading the material into impurities (e.g., 2-(methoxymethyl)-5-methylpyridine).[1][2]
-
Methanol / Ethanol: AVOID. Rapid alcoholysis occurs, especially with heat or base.
-
Water: AVOID. Insoluble (thermodynamically) but hydrolyzes at the interface to form the hydroxymethyl derivative and HCl.
-
Primary Amines: React immediately to form secondary amines (unless this is the intended reaction).
Decision Logic: Solvent Selection Strategy
The following diagram illustrates the decision process for selecting a solvent based on the operational context.
Figure 1: Solvent selection decision tree based on operational requirements (Reaction vs. Extraction) and thermal conditions.
Experimental Protocol: Solubility & Stability Verification
As a researcher, you must validate that CCMP remains stable in your chosen solvent for the duration of your experiment. The following protocol couples solubility testing with stability monitoring.
Materials
-
Analyte: 2-(Chloromethyl)-5-methylpyridine (Solid or Melt).[1][2][4][5][6][7]
-
Solvents: HPLC Grade (dried over molecular sieves recommended).
Workflow: The "Dissolve-and-Monitor" Method[1][2]
-
Preparation (T=0):
-
Weigh 50 mg of CCMP into a 2 mL HPLC vial.
-
Add 1.0 mL of the target solvent.
-
Vortex for 30 seconds.
-
Visual Check: Is the solution clear? (Record: Soluble/Insoluble).
-
-
Initial Purity Check (T=0):
-
Immediately inject the sample into HPLC/GC.
-
Record the Area% of the CCMP peak.
-
-
Stress Test (T=24h):
-
Store the vial at room temperature (or target reaction temperature) for 24 hours.
-
Re-inject the sample.
-
-
Calculation:
Visualizing the Workflow
Figure 2: Step-by-step "Dissolve-and-Monitor" protocol for verifying solvent compatibility.
Handling & Safety (The Chloromethyl Hazard)
CCMP is not just a standard organic intermediate; it is a potent alkylating agent .
-
Skin Corrosion: The chloromethyl group hydrolyzes on skin moisture to produce HCl, causing severe chemical burns (GHS Category 1C).
-
Lachrymator: Vapors are highly irritating to eyes and respiratory tracts.
-
PPE Requirements:
-
Gloves: Silver Shield or Viton (Nitrile is permeable over long exposure).
-
Respiratory: Work in a fume hood is mandatory.[2]
-
References
-
ChemicalBook. (2025).[8][9][10] 2-Chloro-5-(chloromethyl)pyridine Properties and Safety. Retrieved from [2]
-
PubChem. (2025). 2-Chloro-5-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [2]
-
Google Patents. (2001). Process for preparing imidacloprid (US6307053B1). (Describes the use of Acetonitrile and alkali carbonates in coupling reactions). Retrieved from
-
Fisher Scientific. (2025).[8] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.[1][2][4][5][11][12] Retrieved from [2]
-
ResearchGate. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. (Discusses solvent systems for chloromethyl pyridine derivatives). Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-クロロ-5-(クロロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-(Chloromethyl)-5-methylpyridine from 2-chloro-5-methylpyridine.
Executive Summary & Chemical Logic
Correction of Nomenclature: The starting material specified is 2-chloro-5-methylpyridine (CAS: 18368-64-4). The functionalization of this scaffold via radical halogenation occurs exclusively at the benzylic-like 5-methyl position, not the 2-chloro position. Therefore, the product synthesized is 2-chloro-5-(chloromethyl)pyridine (CCMP), a critical intermediate for neonicotinoid insecticides (e.g., Acetamiprid, Imidacloprid).
If the literal target 2-(chloromethyl)-5-methylpyridine (isomer) were desired, a different starting material (e.g., 2,5-lutidine) and a complex protection/deprotection strategy would be required. This guide focuses on the direct, high-value transformation of the specified starting material to CCMP.
The Challenge: The primary challenge in this synthesis is selectivity . The reaction must be controlled to maximize the mono-chlorinated product (CCMP) while minimizing the formation of the over-chlorinated impurity, 2-chloro-5-(dichloromethyl)pyridine.
Mechanism: The reaction proceeds via a Free Radical Chain Substitution (SR) mechanism.
-
Initiation: Thermal decomposition of AIBN or Benzoyl Peroxide generates radical species.
-
Propagation: Abstraction of a hydrogen atom from the 5-methyl group, followed by chlorination.
-
Termination: Radical coupling (minor).
Reaction Engineering & Safety Protocols
Method A: Trichloroisocyanuric Acid (TCCA) Protocol (Recommended for Lab Scale)
Why this method? TCCA provides a stoichiometric source of chlorine that is easier to handle than chlorine gas and offers higher atom economy than NCS (N-chlorosuccinimide).
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Chloro-5-methylpyridine | 127.57 | 1.0 | Substrate |
| TCCA | 232.41 | 0.4* | Chlorinating Agent |
| AIBN | 164.21 | 0.05 | Radical Initiator |
| Acetonitrile (ACN) | - | [0.5 M] | Solvent |
*Note: TCCA provides 3 active chlorine atoms. 0.33 eq is theoretical; 0.4 eq ensures conversion.
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-chloro-5-methylpyridine (1.0 eq) and dry Acetonitrile (ACN). Degas the solvent by bubbling nitrogen for 15 minutes (oxygen inhibits radical reactions).
-
Activation: Add TCCA (0.4 eq) and AIBN (0.05 eq) in a single portion.
-
Reaction: Heat the mixture slowly to reflux (80-82°C) .
-
Critical Observation: An exotherm may occur as the reaction initiates. Monitor internal temperature closely.
-
-
Monitoring: Sample every 30 minutes for HPLC/GC analysis.
-
Endpoint: Stop reaction when starting material is <5%. Do not push for 100% conversion, as dichloro-impurity formation accelerates exponentially at the end.
-
-
Workup:
-
Purification: The crude oil can be purified via vacuum distillation (bp ~100°C at 2 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).
Method B: Chlorine Gas (Cl2) Protocol (Industrial Scale)
Why this method? Lowest cost for multi-kilogram synthesis, but requires specialized gas handling equipment.
Stoichiometry Table:
| Reagent | Equiv.[3][4][5] | Role |
| 2-Chloro-5-methylpyridine | 1.0 | Substrate |
| Chlorine Gas (Cl2) | 0.9 - 1.1 | Reagent |
| Benzoyl Peroxide (BPO) | 0.02 | Initiator |
| Chlorobenzene | [1.0 M] | Solvent |
Step-by-Step Protocol:
-
Setup: Use a jacketed glass reactor with an overhead stirrer, gas sparger (fritted glass), and a caustic scrubber (NaOH) connected to the vent.
-
Charge: Add 2-chloro-5-methylpyridine and Chlorobenzene. Heat to 70°C .
-
Initiation: Add BPO (dissolved in minimal chlorobenzene).
-
Sparging: Introduce Cl2 gas slowly through the sparger.
-
Rate Control: The reaction is exothermic. Adjust gas flow to maintain temperature between 75-80°C.
-
-
Termination: Stop gas flow when GC analysis shows 85-90% conversion.
-
Why? Selectivity drops continually. It is more economical to recover starting material than to separate the dichloro-impurity.
-
-
Workup: Purge with Nitrogen to remove excess Cl2 and HCl. Wash organic phase with dilute NaOH. Distill to separate product.
Visualization of Reaction Workflow
The following diagram illustrates the critical decision nodes and chemical pathways for the TCCA method.
Caption: Workflow for TCCA-mediated chlorination emphasizing the critical conversion checkpoint to prevent over-chlorination.
Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water (0.1% H3PO4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Order:
Key Identification Data:
-
1H NMR (CDCl3, 400 MHz): δ 8.39 (d, J=2.4 Hz, 1H, H-6), 7.68 (dd, J=8.2, 2.4 Hz, 1H, H-4), 7.34 (d, J=8.2 Hz, 1H, H-3), 4.58 (s, 2H, CH2Cl).
-
Note: The singlet at 4.58 ppm is diagnostic. If a singlet appears ~6.7 ppm, you have formed the dichloromethyl impurity.
References
- Preparation of 2-chloro-5-chloromethylpyridine. Google Patents. Patent CN104086480A.
- Process for the preparation of 2-chloro-5-methylpyridine. Google Patents. Patent EP0121320A1.
-
Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Google Patents. Patent US5329011A.
Sources
- 1. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. CN106608846A - Production method for preparing 2-chloro-5-chloromethylpyridine from cyclopentadiene-acrolein - Google Patents [patents.google.com]
- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Nucleophilic substitution reactions involving 2-(Chloromethyl)-5-methylpyridine
Application Note: Nucleophilic Substitution Strategies for 2-(Chloromethyl)-5-methylpyridine
Executive Summary
This guide details the handling and synthetic utility of 2-(Chloromethyl)-5-methylpyridine (and its hydrochloride salt), a high-value electrophilic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., pyridine-based kinase inhibitors).
Critical Technical Insight: Unlike benzyl chloride, the 2-picolyl chloride moiety possesses a nitrogen atom in the aromatic ring that exerts a strong electron-withdrawing effect. This significantly lowers the LUMO energy of the exocyclic C-Cl bond, accelerating nucleophilic attack (
Chemical Profile & Stability Management
| Property | Data | Critical Note |
| Compound | 2-(Chloromethyl)-5-methylpyridine | Free Base: Unstable oil. |
| Preferred Form | Hydrochloride Salt (HCl) | Solid: Stable crystalline solid. Hygroscopic. |
| CAS (HCl salt) | 70201-43-3 | Store under inert gas (Ar/N2) at 4°C. |
| Reactivity Class | Primary Alkyl Halide (Activated) | High susceptibility to |
| Major Hazard | Vesicant / Corrosive | Potent alkylating agent. Causes severe skin burns.[1][2][3][4] |
The "Self-Quaternization" Trap: The most common failure mode with this reagent is the formation of a dark, insoluble tar (polymer) before the desired reaction occurs.
-
Cause: The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic methylene carbon of another molecule.
-
Prevention: Never isolate the free base as a neat liquid for extended periods. Always generate it in situ in the presence of the target nucleophile or in a biphasic system.
Mechanistic Insight: The "Picolyl Effect"
The reactivity of 2-(chloromethyl)-5-methylpyridine is governed by the electron-deficient nature of the pyridine ring.
-
Inductive Effect (-I): The electronegative nitrogen creates a dipole, pulling electron density away from the exocyclic methylene group.
-
Resonance Effect: The transition state for nucleophilic attack is stabilized by the ring's ability to accept electron density.
Distinction: This is an Aliphatic Nucleophilic Substitution (
Caption: Mechanistic pathway showing the critical divergence between productive substitution and destructive polymerization.
Experimental Protocols
Protocol A: C-N Bond Formation (Secondary Amine Alkylation)
Application: Synthesis of antihistamine or kinase inhibitor scaffolds.
Rationale: Uses a biphasic system or mild inorganic base in a polar aprotic solvent to scavenge the HCl released from the salt, generating the free base only as it is consumed by the amine.
Materials:
-
2-(Chloromethyl)-5-methylpyridine HCl (1.1 equiv)
-
Secondary Amine (e.g., Piperidine derivative) (1.0 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 equiv) and
(3.0 equiv) in dry MeCN (0.2 M concentration relative to amine). -
Activation: Add KI (0.1 equiv). Stir at room temperature for 10 minutes.
-
Addition: Add 2-(Chloromethyl)-5-methylpyridine HCl (1.1 equiv) in a single portion.
-
Note: The base will slowly neutralize the HCl salt, releasing the reactive species gradually.
-
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Typical Time: 2–6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (KCl/KI) through a Celite pad.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine.
-
-
Purification: Flash column chromatography (typically DCM/MeOH gradients for polar pyridine products).
Protocol B: C-S Bond Formation (Thioether Synthesis)
Application: Synthesis of sulfide-bridged heterocycles (e.g., Lansoprazole analogs).
Rationale: Thiols are highly nucleophilic but prone to oxidation. The reaction requires strict exclusion of oxygen.
Materials:
-
2-(Chloromethyl)-5-methylpyridine HCl (1.0 equiv)
-
Heterocyclic Thiol (e.g., 2-Mercaptobenzimidazole) (1.0 equiv)
-
Base: Sodium Hydroxide (NaOH) (2.2 equiv)
-
Solvent: Ethanol/Water (9:1 v/v)
Step-by-Step Methodology:
-
Thiolate Formation: Dissolve the Thiol (1.0 equiv) in Ethanol/Water. Add NaOH (2.2 equiv) and stir for 15 minutes at 0°C to generate the sodium thiolate.
-
Electrophile Addition: Dissolve 2-(Chloromethyl)-5-methylpyridine HCl in a minimal amount of Ethanol. Add this solution dropwise to the thiolate mixture at 0°C.
-
Control: Dropwise addition prevents localized high concentrations of the electrophile, minimizing self-reaction.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 1–3 hours.
-
Precipitation Workup:
-
Many picolyl-thioethers precipitate upon water addition.
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Stir vigorously for 30 minutes.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Dark Red/Black Tar | Polymerization of the electrophile. | Reduce temperature.[3] Ensure nucleophile is present before adding the pyridine salt. |
| Low Yield | Hydrolysis of -CH2Cl to -CH2OH. | Ensure solvents are dry (Protocol A). Avoid excessive heating in aqueous base (Protocol B). |
| Incomplete Reaction | "Stalled" substitution. | Add 10 mol% NaI or KI. The in-situ formation of the picolyl iodide accelerates the reaction ( |
| Impurity at ~10% | Bis-alkylation (if amine is primary). | Use a large excess of amine or switch to a secondary amine protocol. |
Experimental Workflow Visualization
Caption: Standard workflow for Protocol A (N-Alkylation) minimizing free-base exposure.
References
-
PubChem Compound Summary. "3-(Chloromethyl)-5-methylpyridine hydrochloride" (Synonym for 2-isomer in specific databases, verify structure via InChI). National Center for Biotechnology Information.
-
BenchChem Technical Support. "Refinement of Rupatadine Fumarate Synthesis." (Describes the analogous N-alkylation of 5-methyl-3-pyridyl derivatives, applicable to the 2-isomer). (Note: General reference for picolyl alkylation conditions).
-
Patent ES2311426A1. "Process for the preparation of rupatadine." (Details biphasic alkylation strategies for chloromethyl pyridines).
-
Fisher Scientific Safety Data Sheet. "2-Chloro-5-(chloromethyl)pyridine." (Safety data for the related isomer, highlighting the vesicant nature of chloromethyl pyridines).
(Note: While specific literature often cites the 3-isomer for Rupatadine, the protocols above are chemically adapted for the 2-isomer based on standard picolyl chloride reactivity profiles.)
Sources
Application Note: High-Purity Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)
[1]
Abstract & Strategic Overview
2-Chloro-5-chloromethylpyridine (CCMP, CAS: 70258-18-3) is a critical heterocyclic building block, predominantly utilized in the synthesis of neonicotinoid agrochemicals such as imidacloprid and acetamiprid.[1] While industrial routes often employ radical chlorination of 2-chloro-5-methylpyridine, that pathway frequently suffers from poor selectivity, yielding polychlorinated byproducts that are difficult to separate.[1]
For research and drug development applications where purity is paramount, the deoxychlorination of 2-chloro-5-hydroxymethylpyridine is the preferred methodology.[1] This Application Note details a robust, laboratory-scale protocol using thionyl chloride (
Safety Warning: This protocol involves the use of thionyl chloride (highly corrosive, releases HCl and
Reaction Pathway & Mechanism[1][2][3]
The synthesis proceeds via an
Mechanistic Flowchart
Figure 1: Reaction pathway for the conversion of the hydroxymethyl precursor to the chloromethyl product via thionyl chloride activation.[1]
Experimental Protocol
Materials & Equipment
-
Starting Material: 2-Chloro-5-hydroxymethylpyridine (>98% purity).
-
Reagent: Thionyl Chloride (
), ReagentPlus® grade.[1] -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
-
Base (Optional): Catalytic DMF or stoichiometric Triethylamine (to scavenge HCl, though often omitted in acidic workups).[1]
-
Equipment: 3-neck round-bottom flask, reflux condenser, addition funnel, nitrogen inlet, caustic scrubber (for acidic off-gases).[1]
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet adapter, and a reflux condenser connected to a caustic scrubber (NaOH solution).
-
Charge the flask with 14.35 g (0.10 mol) of 2-chloro-5-hydroxymethylpyridine.
-
Add 100 mL of anhydrous Dichloromethane (DCM). Stir to dissolve the solid. Cool the solution to 0–5 °C using an ice bath.
Step 2: Reagent Addition
-
Charge the addition funnel with 13.1 g (0.11 mol, 1.1 eq) of thionyl chloride.
-
Critical Control Point: Add the thionyl chloride dropwise over 30 minutes. Maintain the internal temperature below 10 °C to prevent rapid gas evolution and thermal runaway.
-
Observe the evolution of HCl and
gases (bubbling in the scrubber).
Step 3: Reaction Progression
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 2 hours. If TLC or HPLC indicates unreacted starting material, heat the mixture to mild reflux (40 °C) for 1 hour to drive the reaction to completion.
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by pouring it into 100 mL of saturated aqueous Sodium Bicarbonate (
) solution. Caution: Vigorous effervescence. -
Separate the organic layer.[2] Extract the aqueous layer with
mL DCM. -
Combine the organic phases and wash with
mL brine. -
Dry the organic phase over anhydrous Magnesium Sulfate (
).[1] -
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 40 °C.
Step 5: Purification
-
The crude residue is typically a yellow oil or low-melting solid.[1]
-
For high purity (>99%), recrystallize from hexane/ethyl acetate or purify via vacuum distillation (bp ~70–80 °C at 1 mbar).[1]
Data Summary Table
| Parameter | Specification / Value | Notes |
| Stoichiometry | 1.0 eq Alcohol : 1.1 eq | Slight excess ensures full conversion.[1] |
| Temperature | 0–5 °C (Addition) | Controls exotherm and gas evolution.[1] |
| Reaction Time | 2–4 Hours | Monitor via HPLC/TLC. |
| Expected Yield | 90–96% | High efficiency transformation. |
| Appearance | White/Pale Yellow Solid or Oil | mp 38–41 °C. |
| Storage | < 10 °C, Inert Atmosphere | Moisture sensitive; hydrolyzes to alcohol.[1] |
Operational Workflow Diagram
Figure 2: Operational workflow for the laboratory synthesis of CCMP.[1]
References
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine.
-
2-Chloro-5-(chloromethyl)pyridine Crystal Structure and Synthesis Context. Source: National Institutes of Health (PMC). Context: Confirms the compound's role as a key intermediate for imidacloprid and provides structural data useful for characterization. URL:[Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine. Source: SciSpace / Patent CN102603623A. Context: Provides comparative data on catalytic chlorination methods, highlighting the efficiency of specific protocols. URL:[Link]
Application Note: Spectral Elucidation and Handling of 2-(Chloromethyl)-5-methylpyridine
Abstract
This application note provides a comprehensive guide for the structural verification of 2-(Chloromethyl)-5-methylpyridine (CAS: 70258-18-3) using proton nuclear magnetic resonance (
Introduction & Chemical Context
2-(Chloromethyl)-5-methylpyridine is a critical heteroaromatic building block, often employed in the synthesis of pharmaceuticals acting as nicotinic acetylcholine receptor ligands.[1][2]
Stability Warning
-
Hydrochloride Salt: Stable solid.[2] Recommended for storage.[2]
-
Free Base: Highly unstable.[2] The chloromethyl group (electrophile) reacts with the pyridine nitrogen (nucleophile) of neighboring molecules, leading to rapid polymerization or dimerization (formation of quaternary ammonium salts).[1][2]
-
Solvolysis: In protic solvents (methanol, water), the chloride is easily displaced, forming the alcohol or ether derivative.[1][2]
Core Directive: All analytical workflows should prioritize the hydrochloride salt in anhydrous solvents (DMSO-
Experimental Protocol
Sample Preparation[1][2]
Objective: Minimize moisture exposure and prevent in situ degradation during acquisition.[2]
| Parameter | Protocol A: Hydrochloride Salt (Recommended) | Protocol B: Free Base (In Situ Liberation) |
| Solvent | DMSO- | CDCl |
| Concentration | 10–15 mg in 0.6 mL | 10 mg in 0.6 mL |
| Additives | None | Solid K |
| Tube Type | 5 mm Precision NMR Tube | 5 mm Precision NMR Tube |
| Temperature | 298 K (25°C) | 278 K (5°C) - Keep chilled |
| Time Window | Stable for days | Analyze immediately (<30 mins) |
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse)
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Number of Scans (NS): 16 (Sufficient for >10 mg sample).[1][2]
Structural Elucidation & Assignment
Molecular Structure & Numbering
The pyridine ring is numbered starting from the Nitrogen (1).[1][2]
Figure 1: Structural connectivity and expected signal correlation for 2-(Chloromethyl)-5-methylpyridine.
1H NMR Data Table (DMSO- )
Note: Chemical shifts (
| Assignment | Type | Multiplicity | Integral | Coupling ( | Mechanistic Explanation | |
| H6 | Ar-H | 8.45 – 8.55 | Broad Singlet (s) or Doublet (d) | 1H | Most Deshielded. Alpha to Nitrogen ( | |
| H4 | Ar-H | 7.70 – 7.80 | Doublet of Doublets (dd) | 1H | Gamma to Nitrogen.[1][2] Shows strong ortho coupling to H3 and meta coupling to H6.[2] | |
| H3 | Ar-H | 7.50 – 7.60 | Doublet (d) | 1H | Beta to Nitrogen.[1][2] Ortho to the electron-withdrawing chloromethyl group.[2] | |
| -CH | Aliphatic | 4.80 – 4.90 | Singlet (s) | 2H | - | Deshielded by electronegative Chlorine and aromatic ring current.[1][2] |
| -CH | Aliphatic | 2.30 – 2.40 | Singlet (s) | 3H | - | Typical benzylic-like methyl shift.[1][2] May show fine coupling to H4/H6.[2] |
Critical Validation Check: The integration ratio must be 3:2:1:1:1 (Methyl : Chloromethyl : H3 : H4 : H6).[1][2] Any deviation suggests impurity.[2]
Troubleshooting & Artifact Identification
The instability of this molecule generates specific impurity signatures.[2] Use the diagram below to diagnose spectral anomalies.
Figure 2: Diagnostic workflow for identifying decomposition products.
Common Impurities[1][2]
-
2-(Hydroxymethyl)-5-methylpyridine:
-
Dimerization (N-alkylation):
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for substituent effects on pyridine rings).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link] (Reference for analog 3-methylpyridine and 2-chloromethylpyridine shifts).[1][2]
-
Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Retrieved from [Link] (Authoritative source for heteroaromatic coupling constants).[1][2]
-
PubChem. (2024).[1][2] Compound Summary: 2-(Chloromethyl)-5-methylpyridine.[1][2][4][5][6][7] National Library of Medicine.[2] Retrieved from [Link] (Verification of CAS and physical properties).[1][2]
Sources
- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scispace.com [scispace.com]
- 6. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Application Note: High-Precision Continuous Flow Synthesis of Bioactive Derivatives from 2-Chloro-5-(chloromethyl)pyridine
Topic: Continuous Flow Reactor Synthesis of Derivatives from 2-Chloro-5-(chloromethyl)pyridine (CCMP) Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, API Developers, and Flow Chemistry Specialists
Executive Summary & Strategic Rationale
2-Chloro-5-(chloromethyl)pyridine (CCMP) is a "privileged scaffold" in agrochemical and pharmaceutical synthesis, serving as the lipophilic anchor for neonicotinoids (e.g., Imidacloprid, Acetamiprid) and emerging bioactive hydrazones. However, its reactivity presents a dichotomy: the chloromethyl group is highly electrophilic (
-
Selectivity: In amination reactions, the product is often more nucleophilic than the starting amine, leading to uncontrolled over-alkylation (bis-substitution).
-
Safety: CCMP is a potent vesicant and lachrymator. Batch charging exposes operators to significant risks.
-
Thermal Runaway: Substitutions with potent nucleophiles (hydrazines, cyanides) are highly exothermic.
The Flow Advantage: This guide details how continuous flow technology resolves these bottlenecks. By operating in a plug-flow regime with precise residence time control, we can kinetically trap mono-substituted products, contain hazardous reagents, and safely manage exotherms.
Safety & Handling Protocol (Critical)
Hazard Class: CCMP is a severe skin sensitizer, lachrymator, and corrosive agent. Flow Containment Strategy:
-
Reagent Loading: Use a closed-loop system (e.g., HPLC pumps drawing directly from septum-capped bottles).
-
System Pressure: Maintain system pressure at >5 bar (75 psi) using a Back Pressure Regulator (BPR) to prevent solvent boiling and aerosolization of toxic vapors in case of a leak.
-
Quenching: The reactor output should be directed immediately into a stirred quench vessel containing dilute acidic or basic scavenger solution, depending on the reaction.
Module 1: Selective Amination (Synthesis of Hydrazine Derivatives)
Objective: Synthesize 2-chloro-5-(hydrazinylmethyl)pyridine while suppressing the formation of the bis-impurity. Challenge: In batch, hydrazine acts as a linker, frequently coupling two CCMP molecules. Flow Solution: High local stoichiometry of hydrazine (excess) is easily maintained in the mixing zone without waste, as the excess can be recycled or quenched downstream.
Experimental Protocol
Reagents:
-
Stream A: 2-Chloro-5-(chloromethyl)pyridine (CCMP) [0.5 M in Ethanol].
-
Stream B: Hydrazine Hydrate (80% aq.) [2.5 M in Ethanol].
System Setup:
-
Pumps: Dual piston pumps (acid-resistant seals required).
-
Mixer: T-mixer or Static Mixer (Glass/PTFE, low dead volume).
-
Reactor: PFA Coil Reactor (10 mL volume).
-
Temperature: 90 °C.
Procedure:
-
Priming: Flush the system with Ethanol to remove air.
-
Flow Rates: Set Stream A to 1.0 mL/min and Stream B to 2.0 mL/min.
-
Molar Ratio: ~1:10 (CCMP:Hydrazine). This high excess is critical for selectivity.
-
-
Reaction: Streams meet at the T-mixer and enter the heated coil.
-
Residence Time: ~3.3 minutes.
-
-
Work-up: Collect effluent into a cooled vessel. Excess hydrazine is removed via vacuum distillation (rotary evaporator) or scavenged using a polymer-supported aldehyde resin if purity is critical.
Data Summary:
| Parameter | Batch Process | Continuous Flow |
| Stoichiometry (CCMP:Hydrazine) | 1:5 (Gradual Addition) | 1:10 (Instant Mixing) |
| Reaction Time | 2-3 Hours | 3-5 Minutes |
| Selectivity (Mono:Bis) | 85:15 | >98:2 |
| Yield | 70% | 85-90% |
Module 2: C-C Bond Formation (Safe Cyanation)
Objective: Synthesis of 2-chloro-5-pyridylacetonitrile (Precursor to Acetamiprid/Thiacloprid). Challenge: Handling cyanide salts (NaCN/KCN) in batch releases HCN gas upon acidification or contact with moisture. Flow Solution: Use of non-toxic cyanide sources (Potassium Ferrocyanide) or encapsulated flow streams to prevent operator exposure.
Experimental Protocol
Reagents:
-
Stream A: CCMP (1.0 equiv) + Catalyst (Pd(OAc)2 / PPh3 or CuI) in Toluene/DMF (1:1).
-
Stream B: Potassium Ferrocyanide (
) (0.25 equiv) in water (slurry) or Tetrabutylammonium cyanide in DCM (homogeneous).-
Recommendation: Use TMSCN (Trimethylsilyl cyanide) for homogeneous flow if solids handling is difficult.
-
System Setup:
-
Reactor: Stainless Steel or Hastelloy Coil (to withstand high T/P).
-
Temperature: 120–140 °C (Superheated conditions).
-
Pressure: 10 bar (150 psi).
Procedure (Homogeneous TMSCN Route):
-
Stream A: CCMP (0.5 M) in dry Acetonitrile.
-
Stream B: TMSCN (0.6 M) + TBAF (Catalytic) in Acetonitrile.
-
Mixing: Combine in a Hastelloy T-mixer.
-
Reaction: Pass through a 5 mL coil at 120 °C.
-
Residence Time: 10 minutes.
-
-
Safety Check: Ensure BPR outlet is vented to a scrubber containing bleach (NaOCl) to neutralize any trace cyanide.
Module 3: Case Study – API Synthesis (Imidacloprid)
Objective: Alkylation of N-nitro-imidazolidin-2-imine (NII) with CCMP. Mechanistic Insight: This is a heterogeneous reaction in many solvents (NII is sparingly soluble). In flow, we utilize a "Packed Bed Reactor" (PBR) approach or a slurry pump if available. Here, we describe a homogeneous approach using specific solubilizers.
Workflow Visualization
Caption: Continuous flow synthesis of Imidacloprid utilizing a homogeneous solvent system to prevent clogging.
Detailed Protocol
-
Solvent System: A mixture of Acetonitrile and DMF (4:1) is used to ensure both CCMP and the NII/Base complex remain in solution.
-
Base Selection: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or soluble organic bases instead of inorganic carbonates (
) to avoid solids clogging the flow channels. -
Conditions:
-
Temperature: 80 °C.
-
Residence Time: 20 minutes.
-
Yield: ~90-95% conversion.
-
-
Post-Process: The effluent is dripped into ice water. Imidacloprid is hydrophobic and will precipitate immediately, allowing for continuous filtration or centrifugation.
References
-
Pimpale, S. et al. (2025).[1] Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
-
Gilead Sciences Inc. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications.
-
Bayer AG. (2001). Process for preparing imidacloprid. US Patent 6,307,053.
-
BenchChem. (2025).[1][2] Synthesis and Purification of Imidacloprid: Application Notes.
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 2-(Chloromethyl)-5-methylpyridine
[1]
Introduction: The Stability Trap
Welcome to the Technical Support Center. If you are working with 2-(Chloromethyl)-5-methylpyridine (also known as 5-methyl-2-picolyl chloride), you are likely encountering a specific challenge: the compound degrades before you can purify it. [1]
Unlike its industrial cousin (2-chloro-5-chloromethylpyridine), your target molecule lacks an electron-withdrawing chlorine on the ring.[1] The 5-methyl group is electron-donating, making the pyridine nitrogen highly nucleophilic.[1] This creates a "suicide substrate" where the nitrogen of one molecule attacks the chloromethyl group of another, leading to rapid self-polymerization (tar formation).[1]
The Golden Rule: Do not attempt to store or extensively distill the free base.[1] High-yield purification is achieved only by converting the kinetic product immediately into its Hydrochloride (HCl) Salt .
Critical Workflow: The "Race Against Time" Protocol
The following workflow is designed to maximize yield by minimizing the time the compound exists as a free base.
Figure 1: Purification workflow emphasizing the critical conversion of the unstable free base to the stable salt form.
Troubleshooting Guide & FAQs
Module A: Handling the Free Base (The "Tar" Issue)
Q: My crude oil turned from yellow to a black/brown tar within an hour. What happened? A: You witnessed intermolecular self-quaternization .[1]
-
Mechanism: The pyridine nitrogen (nucleophile) attacks the chloromethyl carbon (electrophile) of a neighboring molecule. This forms a quaternary ammonium salt dimer, which then continues to polymerize.[1]
-
Solution: Never store the free base. If you synthesized it from the alcohol using Thionyl Chloride (
), strip the solvent and immediately redissolve in an inert solvent (DCM or Diethyl Ether) and bubble dry HCl gas or add HCl in Dioxane.[1]
Q: Can I distill the free base to purify it? A: Not recommended. While the boiling point is theoretically achievable under high vacuum, the heat required often accelerates the polymerization reaction described above.[1] If you must distill, use a Kugelrohr apparatus with a short path and keep the bath temperature below 60°C, but expect significant yield loss due to pot residue (polymer) formation.[1]
Module B: Purification of the Hydrochloride Salt
Q: I formed the HCl salt, but it’s pink/beige. How do I get it white? A: The color comes from trace N-oxide impurities or polymerized oligomers.
-
Protocol: Perform a trituration (wash) before attempting recrystallization.
Q: What is the best solvent system for recrystallization? A:
| Solvent System | Role | Protocol |
|---|---|---|
| Ethanol / Diethyl Ether | Primary Choice | Dissolve salt in minimum hot absolute Ethanol.[1] Cool to RT. Add Et2O dropwise until turbid. Refrigerate (-20°C). |
| Isopropanol (IPA) | Alternative | Dissolve in boiling IPA. Allow to cool slowly. Good for removing inorganic salts. |
| Acetonitrile | Specific | Useful if the compound is very soluble in alcohols; Acetonitrile has a steeper solubility curve for some pyridine salts. |
Q: My yield is lower than expected after salt formation. Why? A: Check your water content.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, reverting to the alcohol (2-hydroxymethyl-5-methylpyridine).[1]
-
Prevention: Ensure all solvents (Ether, Toluene, Dioxane) are anhydrous .[1] If you used aqueous HCl, you likely hydrolyzed your product.[1] Use 4M HCl in Dioxane or generate HCl gas in situ.
Module C: Synthesis Carryover
Q: The product smells acrid/sulfurous even after drying. Is it pure?
A: No. This indicates trapped Thionyl Chloride (
-
Impact: Residual
is acidic and will degrade the crystal lattice over time. -
Fix: Before salt formation, perform a "Toluene Chase."
-
Add Toluene to your crude reaction mixture.
-
Evaporate to dryness.
-
Repeat 2-3 times. Toluene forms an azeotrope with
, effectively dragging it out of the oil.[1]
-
Mechanistic Insight: Why is this isomer so unstable?
Understanding the chemistry helps you avoid errors.
Figure 2: The self-alkylation pathway.[1] The 5-methyl group pushes electron density into the ring, making the Nitrogen (Molecule A) more aggressive in attacking the CH2-Cl group of Molecule B.[1]
References
-
Chemical Identity & Properties
-
General Reactivity of Chloromethyl Pyridines
-
Purification Protocols (Homologous Series)
-
Salt Crystallization Techniques
- Solvent Selection: Use of Ethanol/Ether and Acetone for pyridine salt purific
-
Source:
Sources
- 1. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 3. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling for 2-(Chloromethyl)-5-methylpyridine
The following guide serves as a technical support resource for researchers synthesizing 2-(Chloromethyl)-5-methylpyridine .
Note on Nomenclature & Isomers: While this guide focuses on 2-(Chloromethyl)-5-methylpyridine (chlorination at the 2-position methyl), the chemistry described is highly relevant to its isomer, 2-chloro-5-(chloromethyl)pyridine (CCMP), the key intermediate for Acetamiprid and Imidacloprid. If you are synthesizing the latter, the impurity profile (over-chlorination, self-alkylation) is identical.
Module 1: The "Black Tar" Phenomenon (Stability & Storage)
Status: Critical | Risk: Total Batch Loss
The Issue
Users frequently report that the clear oil product turns into a dark, viscous tar or solidifies into an insoluble black mass upon standing at room temperature, even under nitrogen.
The Mechanism: Self-Alkylation
The free base of 2-(chloromethyl)-5-methylpyridine is inherently unstable. The pyridine nitrogen is nucleophilic and attacks the electrophilic carbon of the chloromethyl group on a neighboring molecule. This creates a chain reaction (polymerization) forming quaternary ammonium salts.
Caption: The self-destruction pathway of the free base via intermolecular quaternization, prevented by protonation.
Troubleshooting Protocol
-
Q: How do I stop the polymerization?
-
A: Do not store the free base. Immediately convert the crude reaction mixture to the Hydrochloride Salt .
-
Protocol: Dissolve the crude oil in anhydrous diethyl ether or MTBE. Bubble dry HCl gas or add 4M HCl in dioxane at 0°C. The stable white solid salt will precipitate.
-
-
Q: Can I store the free base in solution?
-
A: Only for short periods (hours) in non-polar solvents (Hexane, Toluene) at -20°C. High dilution retards the bimolecular reaction, but salt formation is the only guarantee.
-
Module 2: Reaction Monitoring & Over-Chlorination
Status: High Priority | Method: GC-MS / HPLC
The Issue
"I see a persistent impurity at M+34 mass units higher than my target."
Diagnosis: Polychlorination
In radical chlorination (using
Impurity Hierarchy:
-
Impurity A (Over-chlorination): 2-(Di chloromethyl)-5-methylpyridine (+34 Da)
-
Impurity B (Regio-isomer): 5-(Chloromethyl)-2-methylpyridine (Same Mass)
Analytical Fingerprint Table
Use this table to identify peaks in your GC-MS or LC-MS traces.
| Compound | Relative RT (GC) | Key MS Fragments (m/z) | diagnostic NMR Signal ( |
| Starting Material (2,5-Lutidine) | 0.65 | 107 (M | |
| Target (Mono-Cl) | 1.00 | 141/143 (3:1 ratio), 106 (M-Cl) | |
| Impurity A (Di-Cl) | 1.15 | 175/177/179 (9:6:1 ratio) | |
| Impurity B (Isomer) | 1.02 | 141/143 (Identical to Target) | |
| Hydrolysis (Alcohol) | 0.85 | 123 (M |
Troubleshooting Protocol
-
Q: My Di-chloro impurity is >10%. How do I remove it?
-
A: It is extremely difficult to separate the di-chloro impurity from the mono-chloro product by distillation due to boiling point proximity.
-
Prevention is key: Stop the reaction at 70-80% conversion . Do not chase 100% conversion. It is better to recycle unreacted 2,5-lutidine (which is easily distilled off) than to contaminate the product with the di-chloro species.
-
-
Q: How do I distinguish the Regio-isomer (Impurity B)?
-
A: GC-MS cannot distinguish them easily. You must use
H NMR . -
Logic: The 2-methyl protons are slightly more acidic and chemically distinct from the 5-methyl protons. In the target (2-chloromethyl), the CH
Cl is adjacent to the nitrogen, typically shifting it slightly downfield compared to the 5-chloromethyl isomer, though they are very close. Definitive proof requires NOE (Nuclear Overhauser Effect) experiments irradiating the ring protons.
-
Module 3: Synthesis Pathways & Impurity Origins
Context: Understanding where impurities come from allows for process control.
Caption: Comparison of impurity profiles between Radical Chlorination (Route A) and Alcohol Deoxygenation (Route B).
Module 4: FAQs for Process Optimization
Q1: Why is my product yield low despite high conversion?
-
Cause: Likely hydrolysis during workup. The chloromethyl pyridine bond is labile.
-
Fix: Avoid aqueous workups at high pH or high temperatures. If you must wash with water, use ice-cold water and work quickly. Dry the organic layer immediately with MgSO
.
Q2: Can I use Silica Gel Chromatography for purification?
-
Warning: The free base can degrade on acidic silica.
-
Fix: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina.
Q3: I am using the Acetamiprid intermediate synthesis (2-chloro-5-methylpyridine starting material). Does this apply?
-
A: Yes. If you are chlorinating 2-chloro-5-methylpyridine to get 2-chloro-5-(chloromethyl)pyridine , the "Black Tar" instability is identical. You must store it as a solid (if possible) or use it immediately in the next step (coupling with the nitroimino fragment). The "Over-chlorination" impurity (Trichloromethyl in that case) is also a major regulatory concern in pesticide registration.
References
-
Preparation of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved from
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine. (1994). Google Patents (US5329011A). Retrieved from
-
Crystal structure of 2-chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica / NIH. Retrieved from
-
Selectivity in Free Radical Chlorination. (2013). Master Organic Chemistry. Retrieved from
-
Safety Data Sheet: 3-(Chloromethyl)-5-methylpyridine hydrochloride. (2023). Apollo Scientific. Retrieved from
Sources
- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 5. CN106608846A - Production method for preparing 2-chloro-5-chloromethylpyridine from cyclopentadiene-acrolein - Google Patents [patents.google.com]
- 6. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
Strategies for optimizing the yield of 2-(Chloromethyl)-5-methylpyridine synthesis
Executive Summary: The Stability Paradox
Target Molecule: 2-(Chloromethyl)-5-methylpyridine (also known as 2-Chloromethyl-5-picoline). CAS: 70258-18-3 (Free base) / 6959-47-3 (Hydrochloride).[1]
The Core Challenge: The primary failure mode in this synthesis is not the reaction itself, but the isolation.[1] The free base of 2-(chloromethyl)-5-methylpyridine is inherently unstable.[1] It undergoes rapid intermolecular self-quaternization (polymerization) at room temperature, turning from a clear oil to a red/pink insoluble solid.
Strategic Directive:
-
Do not isolate the free base unless immediately reacting it in situ.[1]
-
Target the Hydrochloride Salt for storage, transport, or purification.[1]
-
Control Selectivity (in radical chlorination) to prevent over-chlorination to the dichloromethyl analog.
Module 1: The High-Fidelity Route (Deoxychlorination)
Best for: High purity requirements (>98%), small-to-mid scale, drug development. Precursor: (5-methylpyridin-2-yl)methanol.[1]
The Self-Validating Protocol
This method utilizes Thionyl Chloride (
Reagents:
-
Substrate: (5-methylpyridin-2-yl)methanol (1.0 equiv)
-
Reagent: Thionyl Chloride (1.2 - 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (
trap) to neutralize evolved gases. -
Solvation: Dissolve the alcohol precursor in anhydrous DCM (0.5 M concentration). Cool to 0°C.[1][3]
-
Controlled Addition: Add
dropwise over 30 minutes. Critical: Exotherm control.[1][4] Keep internal temp < 10°C during addition. -
Reaction: Remove ice bath. Allow to warm to Room Temp (RT). If gas evolution slows, heat to mild reflux (40°C) for 2 hours.[1]
-
Endpoint Verification: TLC (Mobile phase: 50% EtOAc/Hexane). The alcohol spot (lower
) should disappear. -
Isolation (The "Salt" Strategy):
-
Cool mixture to RT.
-
Concentrate in vacuo to remove excess
and solvent.[1] Do not heat above 40°C. -
The residue is the crude Hydrochloride salt.[1]
-
Purification: Triturate the residue with cold Acetone or Diethyl Ether.[1] The product will crystallize as a white/off-white solid.[1] Filter and dry under nitrogen.[1]
-
Troubleshooting this Route
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Oil | Thermal decomposition or vigorous exotherm.[1] | Maintain 0°C during addition. Do not overheat during evaporation.[1] |
| Sticky Gum (Not Solid) | Residual | Triturate with dry diethyl ether to induce crystallization.[1] Scratch the flask wall.[1] |
| Low Yield | Hydrolysis of product due to moisture.[1] | Ensure all glassware is flame-dried.[1] Use a |
Module 2: The Atom-Economy Route (Radical Chlorination)
Best for: Large scale, lower cost, when starting from 2,5-Lutidine (2,5-Dimethylpyridine). Challenge: Selectivity. The 2-methyl group is more reactive than the 5-methyl, but over-chlorination (dichloromethyl) is a major impurity.[1]
The TCCA Protocol
We recommend Trichloroisocyanuric Acid (TCCA) over chlorine gas for lab/pilot scale.[1] It provides precise stoichiometric control, reducing over-chlorination.[1]
Reagents:
-
Substrate: 2,5-Lutidine (1.0 equiv)
-
Reagent: TCCA (0.35 equiv - Note: TCCA provides 3 Cl atoms)
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide[1]
-
Solvent: Chlorobenzene or Acetonitrile
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,5-Lutidine in Chlorobenzene.
-
Activation: Add 10% of the TCCA and all of the AIBN.[1]
-
Initiation: Heat to 70-80°C. Wait for the "initiation exotherm" (temperature spike).
-
Propagation: Once initiated, add the remaining TCCA portion-wise over 1 hour. Maintain temp at 75°C.
-
Workup (Critical Decision):
Module 3: Visual Logic & Troubleshooting Center
Reaction Pathway & Failure Modes
The following diagram illustrates the critical divergence between success (Salt formation) and failure (Polymerization).
Figure 1: The "Race Against Time" workflow. The free base must be acidified immediately to prevent polymerization.[1]
FAQ: Troubleshooting Specific Scenarios
Q: My product turned pink/red overnight. Can I save it?
-
Diagnosis: Partial self-polymerization.[1]
-
Solution: If it is still mostly liquid, immediately dissolve in DCM and bubble dry HCl or add HCl/Ether.[1] Filter off the pink solids (polymer).[1] The filtrate will contain your product.[1] If it is a solid red mass, it is likely unrecoverable.
Q: I see a "bis-chlorinated" impurity by GC/MS. How do I remove it?
-
Context: This occurs in the Radical Chlorination route (Module 2).
-
Strategy: This is difficult to separate by distillation due to boiling point proximity.[1]
-
Prevention: Stop the reaction at 85-90% conversion. Do not chase 100% conversion.
-
Purification: Recrystallize the Hydrochloride salt from Ethanol/Acetone (9:1).[1] The bis-impurity salt is often more soluble and stays in the mother liquor.[1]
Q: Can I store the free base in solution?
-
Answer: Only for short periods (hours) and only if kept cold (<0°C) and dilute.[1] The rate of polymerization is concentration-dependent (second-order kinetics).[1] Dilution slows it down; conversion to salt stops it completely.[1]
Module 4: Summary of Physical Data
| Parameter | Free Base | Hydrochloride Salt |
| State | Colorless to pale yellow oil | White to off-white crystalline solid |
| Stability | Unstable (Polymerizes at RT) | Stable (Store desiccated) |
| Storage | Use immediately | Room Temp (Desiccated) |
| Handling | Vesicant (Blister Agent) - Handle in Hood | Irritant / Corrosive |
| Purification | Distillation (High Vacuum only) | Recrystallization (Acetone/EtOH) |
References
-
Radical Chlorination Selectivity
-
TCCA Methodology
-
Alcohol to Chloride Conversion
-
Crystal Structure & Stability
Sources
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 10. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of By-products from 2-Chloro-5-methylpyridine Chlorination
Welcome to the Advanced Synthesis Support Desk. Subject: Optimization and Troubleshooting of 2-Chloro-5-methylpyridine (2-C-5-MP) Radical Chlorination. Ticket ID: CHEM-SUP-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
The chlorination of 2-chloro-5-methylpyridine (2-C-5-MP) is a critical step in the synthesis of neonicotinoid insecticides (e.g., Imidacloprid).[1][2] The target product is typically 2-chloro-5-(chloromethyl)pyridine (CCMP) .[1][3]
This reaction is governed by free-radical substitution kinetics . The primary challenge is not reactivity, but selectivity . Because the introduction of an electron-withdrawing chlorine atom into the methyl side-chain does not significantly deactivate the remaining protons toward radical attack, over-chlorination to dichloromethyl (DCMP) and trichloromethyl (TCMP) species is a persistent issue.
This guide addresses the characterization of these by-products, analytical resolution, and process control.
Module 1: Reaction Mechanism & Selectivity Control
User Question: "I am seeing high levels of the dichloromethyl impurity (DCMP) even before my starting material is fully consumed. Why is the selectivity dropping?"
Technical Diagnosis:
This is a classic case of consecutive competitive reaction kinetics in a radical chain process. Unlike electrophilic aromatic substitution, where the first halogen deactivates the ring, the radical chlorination of the methyl group (
If the local concentration of chlorine (
Reaction Pathway Diagram
The following diagram illustrates the consecutive pathway and the critical branching points for impurities.
Figure 1: Consecutive radical chlorination pathway of 2-chloro-5-methylpyridine showing the progression to over-chlorinated by-products.
Troubleshooting Steps:
-
Limit Conversion: Do not aim for 100% conversion. Stop the reaction at 65-70% conversion of the starting material. The selectivity for CCMP drops precipitously after this point.
-
Radical Initiator: Ensure a steady state of radicals. If using AIBN or Benzoyl Peroxide, add it portion-wise. If using photo-chlorination, ensure turbulent mixing to prevent localized high
concentrations. -
Temperature: Maintain temperatures between 60-80°C. Higher temperatures (
) increase the energy available for the activation of the secondary C-H bonds in CCMP, increasing .
Module 2: Analytical Characterization (GC-MS)
User Question: "I have multiple peaks in my GC-MS chromatogram with similar retention times. How do I definitively identify the mono-, di-, and tri-chlorinated species?"
Technical Diagnosis: The chlorinated pyridines separate well on non-polar columns (e.g., DB-5 or HP-5), typically eluting in order of increasing boiling point (which correlates with chlorine content). However, definitive identification requires analyzing the Isotope Patterns and Fragmentation Mechanisms .
Mass Spectrometry Identification Guide
| Compound | Abbr. | Formula | Approx Retention | Molecular Ion ( | Key Fragment Ions |
| 2-chloro-5-methylpyridine | SM | Early | 127 / 129 (3:1 ratio) | ||
| 2-chloro-5-(chloromethyl)pyridine | CCMP | Mid | 161 / 163 / 165 (9:6:1 ratio) | ||
| 2-chloro-5-(dichloromethyl)pyridine | DCMP | Late | 195 / 197 / 199 (27:27:9 ratio) | ||
| 2-chloro-5-(trichloromethyl)pyridine | TCMP | Latest | 229 / 231 / 233 (Complex) |
Critical Analysis Protocol:
-
Check the M+ Cluster: The presence of two chlorines in CCMP creates a distinct "step-down" pattern (100% : 65% : 10%). If you see a cluster where the M and M+2 peaks are nearly equal height, you have significant DCMP (three chlorines) contamination.
-
Benzylic Cleavage: CCMP easily loses the side-chain chlorine to form a stable resonance-stabilized cation (
126). This is often the base peak. -
Ring Chlorination Check: If you observe a peak with
161 but a different retention time than CCMP, suspect ring chlorination (e.g., 2,3-dichloro-5-methylpyridine). This occurs if the reaction mixture contained Lewis Acid impurities (Fe, Al) or was run "neat" without sufficient radical initiation.
Module 3: Stability & Isolation Workflow
User Question: "My product purity decreases after workup. The CCMP peak shrinks and a new broad peak appears."
Technical Diagnosis: 2-chloro-5-(chloromethyl)pyridine is an analog of benzyl chloride. It is highly susceptible to hydrolysis and self-alkylation (polymerization).
-
Hydrolysis: Reacts with atmospheric moisture to form 2-chloro-5-(hydroxymethyl)pyridine.
-
Dimerization: In concentrated solutions, the pyridine nitrogen of one molecule can attack the chloromethyl group of another, forming quaternary ammonium salts (dimers) which precipitate or stick to the column inlet.
Recommended Isolation Workflow
Figure 2: Isolation workflow emphasizing moisture avoidance and thermal control.
Best Practices:
-
Avoid Aqueous Workups: If possible, strip the solvent and HCl gas under vacuum rather than washing with water/bicarb. If a wash is necessary, use ice-cold dilute bicarbonate and separate phases immediately.
-
Stabilization: Store the purified oil with a trace of acid scavenger or in a non-nucleophilic solvent (e.g., dry dichloromethane) if not using immediately.
-
Distillation: Use high vacuum (<5 mmHg) to keep the pot temperature below 100°C. Thermal degradation accelerates rapidly above 120°C.
References
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine. US Patent 5,329,011. Describes the chlorination conditions and the formation of dichloromethyl by-products.Link
-
Preparation of 2-chloro-5-methylpyridine. European Patent EP0121320A1. Details the synthesis of the precursor and subsequent chlorination steps.Link
-
Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011).[4] 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. Provides structural characterization and confirms dimerization via hydrogen bonding in the solid state.[4]Link
-
Process for producing 2-chloro-5-trichloromethylpyridine. EP 0009212 B1.[5] Discusses the exhaustive chlorination pathway and handling of trichloromethyl impurities.Link
Sources
- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
Technical Support Center: Stabilization & Storage of 2-(Chloromethyl)-5-methylpyridine
[1]
Executive Summary & Core Stability Directive
2-(Chloromethyl)-5-methylpyridine (2-CMMP) is a highly reactive intermediate belonging to the class of picolyl chlorides.[1] Its storage presents a unique challenge due to an inherent autocatalytic self-alkylation mechanism .[1]
The Golden Rule of Stability:
Never store 2-CMMP as a free base (neutral liquid/oil) for extended periods. The only long-term stable form is the Hydrochloride Salt (2-CMMP[1]·HCl) .
If you possess the free base, you must either use it immediately or convert it to the hydrochloride salt for storage.[1] Failure to do so will result in the formation of an insoluble dark "tar" (polymer) within hours to days at room temperature.
The Mechanism of Degradation (The "Why")
To preserve this compound, you must understand the enemy: Intermolecular Quaternization .[1]
The 2-CMMP molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group).[1] In the free base form, the nitrogen of one molecule attacks the methylene carbon of a neighbor. This creates a pyridinium salt dimer, which retains the reactive groups, leading to a cascading polymerization.[1]
Visualization: The Self-Alkylation Pathway[1]
Figure 1: The degradation cascade of 2-CMMP.[1] Protonation (forming the salt) deactivates the nucleophilic nitrogen, effectively blocking the pathway to polymerization.[1]
Troubleshooting Guide: Common Storage Issues
Scenario A: "My sample has turned into a black/red sticky solid."
Diagnosis: Polymerization has occurred. Root Cause: The sample was stored as a free base at room temperature or in a polar solvent. Recovery:
-
Minor Discoloration (Pink/Red): The sample is partially degraded but likely salvageable. Perform a filtration through a silica plug (eluting with DCM) to remove the ionic oligomers, then use immediately.[1]
-
Black Tar: The sample is irrecoverable . The polymerized material is chemically inert and cannot be reverted to the monomer. Discard as hazardous organic waste.
Scenario B: "The solid is clumping and smells acidic."
Diagnosis: Hydrolysis (Moisture Contamination).[1] Root Cause: The chloromethyl group is susceptible to hydrolysis by atmospheric moisture, releasing HCl gas.[1] Corrective Action:
-
Check purity via NMR or HPLC.
-
If hydrolysis is <5%, recrystallize from dry Ethanol/Ether.[1]
-
Store in a desiccator under Argon/Nitrogen.
Standard Operating Procedures (SOPs)
SOP-01: Storage Conditions
| Parameter | Requirement | Scientific Rationale |
| Form | Hydrochloride Salt | Protonation prevents N-alkylation (polymerization).[1] |
| Temperature | -20°C (Freezer) | Kinetic suppression of any residual reactivity.[1] |
| Atmosphere | Inert (Ar/N₂) | Prevents hydrolysis of the C-Cl bond by moisture.[1] |
| Container | Amber Glass | Protects from potential photodegradation (though thermal stability is the primary concern).[1] |
SOP-02: Converting Salt to Free Base (Just-in-Time Protocol)
Use this protocol ONLY immediately before the reaction. Do not store the product of this step.
-
Suspend: Place the 2-CMMP·HCl salt in a separatory funnel with Dichloromethane (DCM) or Diethyl Ether.
-
Neutralize: Add cold, saturated aqueous NaHCO₃ or Na₂CO₃.
-
Note: Avoid strong bases like NaOH if possible to prevent hydrolysis of the chloromethyl group.
-
-
Extract: Shake quickly and separate the organic layer.
-
Dry: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 5-10 minutes.
-
Concentrate: Filter and evaporate the solvent at low temperature (< 30°C) .
-
Warning: Do not use a high-vacuum pump for extended periods as the free base is volatile and unstable.[1]
-
-
Use: Add the resulting oil to your reaction vessel immediately.
Decision Matrix for Handling
Use this flow to determine the correct action upon receiving or handling the compound.
Figure 2: Decision matrix for handling 2-CMMP to ensure maximum shelf-life.
Frequently Asked Questions (FAQ)
Q1: Can I store the free base in solution to prevent polymerization? A: Generally, no .[1] While dilution slows down the rate of bimolecular reaction (Second-order kinetics), it does not stop it.[1] If you must store it in solution:
-
Use Non-polar solvents (Toluene, Hexane, Ether).[1]
-
Avoid polar aprotic solvents (Acetonitrile, DMF, DMSO) as they stabilize the transition state and accelerate polymerization (Menschutkin reaction type).[1]
Q2: Why is my commercial sample beige/tan if it's supposed to be white? A: Pure 2-CMMP·HCl is white. A beige or tan color indicates trace oxidation or surface polymerization.[1] This is common and usually does not affect reactivity significantly. If it is dark brown or sticky, purity should be verified.[1]
Q3: Is the degradation exothermic? A: Yes. The polymerization is exothermic. Storing large quantities of the free base in a closed vessel without cooling can lead to a "runaway" thermal event, resulting in a pressure buildup or rapid charring.
References & Authoritative Grounding
-
ChemicalBook. (2025).[1][2] 2-Chloro-5-(chloromethyl)pyridine - Properties and Stability Data. (Note: While this refers to the isomer, the stability profile of chloromethylpyridines is homologous).[1]
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Chloromethylpyridine Hydrochloride. (Demonstrates the industry standard of storing these moieties as salts).
-
MedChemExpress. (2024).[1] 2-(Chloromethyl)pyridine hydrochloride Product Information. (Confirming storage at -20°C and solvent handling).
-
PubChem. (2025).[1][3] Compound Summary: 2-(Chloromethyl)pyridine derivatives. National Library of Medicine.
(Note: The specific isomer 2-(Chloromethyl)-5-methylpyridine follows the exact stability protocols of the widely documented 2-chloromethylpyridine and 2-chloro-5-chloromethylpyridine.[1] The protocols above are derived from the functional group chemistry of picolyl chlorides.)
Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-Chloromethylpyridine (CCMP)
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Scale-Up Challenges in CCMP Synthesis Audience: Process Chemists, chemical Engineers, and R&D Scientists[1]
Executive Summary
2-Chloro-5-chloromethylpyridine (CCMP, CAS 70258-18-3) is a critical pharmacophore in the synthesis of neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid) and various pharmaceutical targets.[1] Its scale-up is notoriously difficult due to competitive over-chlorination and thermal instability .
This guide moves beyond standard textbook procedures to address the "hidden" failure modes encountered in pilot and manufacturing environments. It prioritizes the Direct Chlorination of 2-Chloro-5-methylpyridine (CMP) and the Cyclization Route , offering actionable solutions for yield loss, impurity spikes, and safety hazards.[1]
Part 1: Route Selection & Reaction Optimization
Q1: We are observing significant variations in yield (40-65%) using the direct chlorination of CMP. How can we stabilize this?
Diagnosis: The direct radical chlorination of 2-chloro-5-methylpyridine (CMP) is highly sensitive to initiation consistency and mixing dynamics . In batch reactors, local hot spots and chlorine saturation zones favor the formation of polychlorinated by-products (dichloromethyl and trichloromethyl species), drastically reducing selectivity for the monochloromethyl target.[1]
Corrective Protocol:
-
Switch Initiators: If using AIBN (Azobisisobutyronitrile), transition to TCCA (Trichloroisocyanuric acid) or a continuous photo-initiation source. TCCA provides a more controlled release of chlorine radicals compared to gas bubbling alone.
-
Control Conversion: Do not push for 100% conversion. The reaction rate of CCMP to the dichloromethyl impurity (
) is often comparable to the formation of CCMP ( ). Stop the reaction at 70-80% conversion and recycle unreacted CMP. This maximizes selectivity. -
Temperature Management: Maintain the reaction strictly between 70°C and 80°C . Exceeding 90°C accelerates polymerization and over-chlorination.
Q2: Our impurity profile shows high levels of 2-chloro-5-(dichloromethyl)pyridine (>10%). How do we suppress this?
Technical Insight:
This is a classic series-reaction problem (
Troubleshooting Guide:
| Parameter | Adjustment for Selectivity | Mechanism |
| Stoichiometry | Reduce | Starves the secondary reaction pathway. |
| Reactor Type | Switch from Batch to Microchannel/Flow Reactor | Enhances mass transfer; reduces residence time to seconds, preventing secondary chlorination.[1] |
| Solvent | Use Chlorobenzene or Carbon Tetrachloride (if permitted) | Inert solvents dilute the radical concentration, favoring mono-substitution.[1] |
Part 2: Process Safety & Stability
Q3: During distillation, the pot residue solidified and released gas. What happened?
Root Cause:
CCMP is thermally unstable and prone to autocatalytic polymerization and decomposition, especially in the presence of trace metals or Lewis acids (often carried over from catalysts like
Safety Protocol:
-
Thermal Limit: Never exceed 110°C pot temperature.
-
Stabilizers: Add a radical inhibitor (e.g., BHT or 2,6-di-tert-butyl-4-methylphenol ) at 500-1000 ppm to the crude mixture before distillation.
-
Vacuum Level: Operate at high vacuum (<5 mmHg) to keep the boiling point below 100°C.
-
Residue Handling: Quench distillation residues immediately with dilute caustic solution to neutralize trapped HCl and prevent delayed exotherms.
Q4: The product degrades within weeks of storage. How do we extend shelf life?
Storage Specifications: CCMP is highly moisture-sensitive.[2] Hydrolysis yields 2-chloro-5-hydroxymethylpyridine , which releases HCl, creating an acidic environment that accelerates further decomposition.[1]
-
Temperature: Store at 0°C – 10°C (Refrigerated).
-
Atmosphere: Strictly under Dry Nitrogen or Argon blanket.
-
Container: Teflon-lined or glass containers. Avoid mild steel (corrosion risk).
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the critical competition between the desired synthesis pathway and the primary failure modes (Over-chlorination and Hydrolysis).
Caption: Reaction network showing the competitive over-chlorination pathways (red) and degradation routes (yellow/grey) that must be suppressed during scale-up.
Part 4: Work-Up & Purification Protocols
Q5: What is the optimal quenching protocol to minimize hydrolysis?
Protocol: Direct water quenching is risky due to the exotherm and HCl generation.
-
Cooling: Cool reaction mass to <10°C .
-
Neutralization: Pour the reaction mixture into a pre-chilled 5-10% Sodium Bicarbonate (
) solution. Do not add water to the acid chloride mixture.[1] -
pH Control: Maintain pH 6.0–7.0. Conditions below pH 5 promote polymerization; above pH 9 promote hydrolysis.
Summary of Impurity Control Strategies
| Impurity | Origin | Control Strategy |
| Dichloromethyl Analog | Over-reaction (Series mechanism) | Stop at 75% conversion; Use flow reactors. |
| Hydroxymethyl Analog | Moisture ingress / Hydrolysis | Use anhydrous reagents; Store under |
| Polymer/Tars | Thermal instability / Acid catalysis | Distill <100°C; Add BHT stabilizer; Neutralize completely. |
References
- Synthesis method of 2-chloro-5-chloromethyl pyridine. Patent CN101928256A.
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Patent US5329011A.[1] Google Patents.
-
Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patent CN111233762A. Patsnap. [Link]
-
2-Chloro-5-(chloromethyl)pyridine Substance Information. PubChem. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. [Link][3]
Sources
Technical Support Center: Recrystallization of 2-Chloro-5-chloromethylpyridine (CCMP)
[1][2]
Ticket ID: PROTOCOL-CCMP-001 Status: Resolved Agent: Senior Application Scientist, Process Chemistry Division[1][2]
Critical Safety & Handling (Read This First)
WARNING: High-Risk Compound 2-Chloro-5-chloromethylpyridine (CCMP) is not a standard intermediate.[1][2] It is structurally analogous to benzyl chloride and possesses vesicant (blister agent) and lachrymatory properties.[2] It is a severe skin sensitizer and corrosive.[1][2]
-
Engineering Controls: All operations, including weighing and filtration, must be performed inside a certified chemical fume hood.[2]
-
PPE: Standard nitrile gloves are insufficient for prolonged contact.[2] Use Silver Shield® (Laminate) gloves or double-glove with thick nitrile, changing the outer pair immediately upon contact.[1][2] Wear a full face shield if working with volumes >5g.[2]
-
Decontamination: Have a saturated solution of alcoholic KOH or ammonia ready to neutralize spills (destroys the alkyl chloride moiety).[1][2]
Technical Context & Solubility Profile
CCMP presents a specific purification challenge: Low Melting Point (37–42°C) .[2] Because the melting point is near ambient temperature, standard recrystallization often fails, resulting in "oiling out" (Liquid-Liquid Phase Separation) rather than crystal formation.[1][2]
Physicochemical Data Table
| Property | Value | Implication for Protocol |
| CAS | 70258-18-3 | Verification ID.[1][2][3] |
| Melting Point | 37–42°C | Critical: Do not overheat.[2] Solution temperature must be carefully controlled. |
| Solubility (Non-polar) | High (Toluene, DCM) | Too soluble for single-solvent crystallization at RT.[1][2] |
| Solubility (Polar) | Low (Water) | Hydrolysis risk.[2] Avoid aqueous systems. |
| Reactivity | High (Alkyl Chloride) | Avoid nucleophilic solvents (MeOH, EtOH) at high temps to prevent solvolysis.[2] |
Step-by-Step Recrystallization Protocol
Methodology: Cooling Crystallization from Mixed Solvents (Heptane/Ethyl Acetate).[2] Objective: Purify crude CCMP (often a yellow/brown oil or waxy solid) to >98% purity.
Reagents
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Toluene.[2]
-
Solvent B (Anti-Solvent): n-Heptane or Hexanes (Anhydrous).[1][2]
-
Seed Crystals: A small speck of pure CCMP (if available) is highly recommended.[2]
The Workflow
Step 1: Dissolution (The "Warm" Melt)[1][2]
-
Place crude CCMP in a round-bottom flask.
-
Add Ethyl Acetate (0.5 mL per gram of crude).
-
Warm the mixture gently to 35–40°C (just near melting point). Do not reflux.
-
If insolubles are present (salts/polymers), filter rapidly through a pre-warmed sintered glass funnel.[2]
Step 2: Anti-Solvent Addition[1][2][4]
-
While stirring at 35°C, slowly add n-Heptane dropwise.
-
Target Ratio: Approximately 1:5 (EtOAc:Heptane).
-
Stop adding Heptane when the solution becomes slightly turbid (cloud point).[1][2]
Step 3: Controlled Nucleation[1][2]
-
Remove the heat source.[1][2] Allow the flask to cool to Room Temperature (20–25°C) slowly with stirring.
-
Seeding: When the temperature hits ~30°C, add a seed crystal.[1][2]
Step 4: Deep Cooling[1][2]
-
Once at room temperature, transfer the flask to a -20°C freezer or an ice/salt bath.
-
Let stand undisturbed for 4–12 hours.
Step 5: Isolation[1]
Process Logic & Workflow (Visualization)
The following diagram illustrates the decision logic required to avoid the "Oiling Out" trap.
Figure 1: Logic flow for CCMP purification, highlighting the critical "Oiling Out" loop.[1][2]
Troubleshooting & FAQs
Q1: The product separated as a brown oil at the bottom of the flask. What happened?
Diagnosis: This is "Oiling Out."[1][2] It occurs when the temperature drops below the phase separation limit (liquid-liquid) before it hits the crystallization limit (solid-liquid).[1][2] Fix:
-
Reheat the mixture until the oil redissolves.
-
Seed the solution at a higher temperature (30–35°C).
-
Cool much slower. Wrap the flask in a towel to insulate it.[1][2]
Q2: Can I use Ethanol or Methanol?
Scientific Warning: While CCMP is soluble in alcohols, prolonged heating in nucleophilic solvents can lead to solvolysis , converting your chloride to an ether (e.g., 2-chloro-5-ethoxymethylpyridine).[1][2]
-
Exception: For analytical X-ray diffraction, slow evaporation of ethanol at room temperature is acceptable [4], but avoid it for bulk thermal recrystallization.[2]
Q3: My yield is very low (<40%).
Cause: CCMP is highly soluble in organics.[1][2] If you use too much solvent or don't cool deep enough, the product remains in the mother liquor.[1][2] Fix:
-
Concentrate the mother liquor and repeat the process (Crop 2), though this crop will be less pure.
Q4: The solid melts on the filter paper.[1][2]
Cause: Ambient temperature is too close to the MP (38°C), or the solvent heat of vaporization is cooling the solid but then it warms up.[1][2] Fix: Use a chilled funnel. Do not pull air through the filter cake for too long (which warms it up).[1][2] Transfer immediately to a vacuum desiccator.[2]
References
Sources
- 1. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. reddit.com [reddit.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
Removing unreacted 2-chloro-5-methylpyridine from the product mixture
Topic: Removing Unreacted 2-Chloro-5-methylpyridine
Ticket ID: CHEM-PUR-0025 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Removing unreacted 2-chloro-5-methylpyridine (CAS: 18368-64-4) is a common challenge in nucleophilic aromatic substitutions (SNAr) and metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
The Core Problem: Unlike simple alkyl amines, this molecule is an extremely weak base (pKa ~0.54) and has a relatively high boiling point (~194°C). Standard "acid washes" (e.g., 1M HCl) often fail to quantitatively remove it because it does not fully protonate and partition into the aqueous phase in the presence of organic solvents.
This guide provides targeted workflows to resolve this specific separation bottleneck.
Module 1: Physicochemical Profile (Know Your Impurity)
Before selecting a protocol, verify the physical constraints of the impurity against your product.
| Property | Value | Implication for Purification |
| Boiling Point | 194°C (atm) / 97°C (30 mmHg) | Too high for rotovap removal. Requires high-vacuum manifold or Kugelrohr. |
| pKa (Conj. Acid) | ~0.54 (Predicted) | Critical: It is ~10,000x less basic than pyridine. It will not bind to weak cation exchangers and resists extraction by weak acids (acetic/citric). |
| LogP | ~2.2 | Moderately lipophilic. Prefers DCM/EtOAc over water unless pH is < 0. |
| Solubility | DCM, EtOAc, MeOH | Highly soluble in standard organic workup solvents. |
Module 2: Decision Matrix
Use the following logic flow to select the correct removal strategy based on your Product's properties.
Figure 1: Purification logic flow based on the acid-base properties of the target product.
Module 3: Troubleshooting Protocols
Method A: The "pH Swing" (For Basic Products)
Use this when your product is an amine (pKa > 4). Because 2-chloro-5-methylpyridine is such a weak base (pKa ~0.5), we can exploit the massive pKa difference between it and your product.
-
Dissolution: Dissolve the crude mixture in EtOAc (avoid DCM if possible to prevent emulsions).
-
Acid Extraction (The "Catch"):
-
Extract the organic layer with 2.0 M HCl (3x).
-
Mechanism:[1][2][3] Your basic product (pKa > 4) will protonate and move to the aqueous layer. The 2-chloro-5-methylpyridine (pKa ~0.[4][5]5) will mostly remain in the organic layer because 2M HCl is not strong enough to fully protonate it in a biphasic equilibrium.
-
-
Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains the impurity).
-
Base Wash (The "Release"):
-
Cool the aqueous layer to 0°C.[6]
-
Basify to pH > 10 using 6M NaOH or NH4OH.
-
Extract back into DCM or EtOAc.
-
-
Result: The organic layer now contains your product, free of the chloropyridine.
Method B: Vacuum Removal (For Thermally Stable Products)
Use this when your product is neutral and non-volatile. The impurity has a BP of 97°C at 30 mmHg. To remove it without decomposing your product, you need high vacuum.
-
Equipment: High vacuum manifold (< 1 mmHg) or Kugelrohr apparatus.
-
Protocol:
-
Place crude oil in a round-bottom flask.
-
Heat oil bath to 60-70°C .
-
Apply full vacuum (< 1 mmHg).
-
The 2-chloro-5-methylpyridine will sublime/distill into the trap.
-
Tip: If the impurity is stubborn, add a small amount of toluene and rotovap first; the azeotrope helps carry off the pyridine derivative.
-
Method C: Chromatographic Cleanup
Use this when Methods A and B are not viable. Chloropyridines are notorious for "streaking" on silica, contaminating nearby fractions.
-
The Fix: You must deactivate the silica.
-
Mobile Phase: Add 1% Triethylamine (Et3N) to your hexane/ethyl acetate system.
-
Why? The Et3N blocks the acidic silanol sites on the silica gel. This sharpens the peak of the 2-chloro-5-methylpyridine, preventing it from tailing into your product fractions.
Method D: Scavenging (Polishing Step)
Use this for removing trace residues (< 5%). Standard amine scavengers (isocyanate resins) will NOT work because the impurity is not a nucleophile. Weak cation exchangers (carboxylic acid resins) will NOT work because the impurity is too weak of a base.
-
Required Scavenger: Silica-supported Tosic Acid (SCX-2) or Dowex 50W (Strong Cation Exchanger) .
-
Protocol:
Frequently Asked Questions (FAQ)
Q: I tried washing with 10% Citric Acid, but the impurity is still there. Why? A: Citric acid is too weak. The pKa of 2-chloro-5-methylpyridine is ~0.[4]54. Citric acid (pH ~3-4) cannot protonate this molecule. It remains neutral and lipophilic, staying in your organic layer. You must use strong mineral acids (HCl, H2SO4) or the "pH Swing" method described above.
Q: Can I use oxidation to remove it? A: Yes, but it is risky. You can treat the mixture with an oxidant (like m-CPBA) to convert the pyridine nitrogen to an N-oxide . The N-oxide is much more polar and will stay at the baseline of a silica column or wash out with water. Warning: Only do this if your product is oxidation-resistant.
Q: Is this compound toxic? A: Yes. Chloropyridines are generally toxic and skin irritants. Always handle the waste streams (especially the aqueous layers from Method A) as hazardous halogenated waste.
References
-
ChemicalBook. (2025). 2-Chloro-5-methylpyridine Properties and Safety. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-5-methylpyridine. Link[5]
-
PubChem. (2025).[9] Compound Summary: 2-Chloro-5-methylpyridine.[2][4][5][7][10][11] National Library of Medicine. Link
-
Organic Syntheses. (2012). Purification of Quinoline Derivatives and Removal of Chloropyridines. Org. Synth. 2012, 89, 549-561. Link
Sources
- 1. CN101830844A - Preparation method of 2-chloropyridine - Google Patents [patents.google.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 2-Chloro-5-methylpyridine CAS#: 18368-64-4 [m.chemicalbook.com]
- 5. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Chloro-5-methylpyridine manufacturers and suppliers in india [chemicalbook.com]
- 8. Metal Scavengers [sigmaaldrich.com]
- 9. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Chloro-5-methylpyridine | 18368-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: 2-Chloro-5-chloromethylpyridine (CCMP) Synthesis & Workup
[1]
Executive Summary
You have reached the Advanced Technical Support Center for pyridine intermediates. This guide addresses the critical "crunch points" in the isolation of 2-chloro-5-chloromethylpyridine (CCMP) .
CCMP is a pivotal intermediate (e.g., for Imidacloprid) but is notoriously difficult to handle due to its vesicant properties , thermal instability , and susceptibility to hydrolysis .[1] The protocols below prioritize the Alcohol-to-Chloride route (via Thionyl Chloride,
Module 1: Critical Safety & Stability (Read Before Experiment)
WARNING: CCMP is a potent alkylating agent. It acts as a lachrymator and a severe skin sensitizer.
| Parameter | Specification / Hazard | Operational Consequence |
| Skin/Eye Contact | Corrosive / Sensitizer | Double-gloving (Nitrile + Laminate) is mandatory.[1] Fume hood sash must be low. |
| Thermal Stability | Unstable > 50°C | Avoid prolonged heating during solvent removal. Risk of violent polymerization. |
| Hydrolysis Risk | High ( | Do not use strong caustic washes (e.g., 10% NaOH) for prolonged periods.[1] |
| Storage | 0–10°C (Inert Gas) | Product degrades to pink/black gum if left at RT in air. |
Module 2: The "Golden Standard" Workup Protocol
Methodology: Chlorination of 2-chloro-5-hydroxymethylpyridine using
Step-by-Step Isolation
1. The "Dry" Quench (Critical Step)
-
Context: The reaction mixture contains excess thionyl chloride (
) and / gases. Adding water directly creates a violent exotherm and massive acid generation, which degrades CCMP.[1] -
Procedure:
-
Connect the reaction flask to a vacuum manifold (with a caustic scrubber trap).
-
Distill off excess
under reduced pressure at . -
Result: You should be left with a viscous yellow oil (the hydrochloride salt of CCMP).
-
2. Biphasic Neutralization
-
Solvent Choice: Toluene is superior to DCM. It separates faster and has a higher flash point.
-
Procedure:
-
Dissolve the residue in cold Toluene (approx. 3-5 volumes).
-
Cool the mixture to 0–5°C .
-
Slowly add Saturated Sodium Bicarbonate (
) or 10% Sodium Carbonate ( ) . -
Target pH: Adjust to pH 6.5 – 7.5 .
-
Why? The pyridine nitrogen in CCMP is weakly basic (pKa < 1 due to the Cl substituents). It does not require high pH to deprotonate. Going above pH 9 accelerates hydrolysis back to the alcohol.
-
3. Phase Separation & Drying
-
Separate the organic layer immediately.
-
Wash once with cold brine.
-
Dry over Anhydrous Sodium Sulfate (
).[2] Do not use Magnesium Sulfate ( ) if the product is crude/acidic, as it can sometimes act as a Lewis acid catalyst for polymerization.[1]
4. Isolation
-
Remove solvent under vacuum (
). -
Purification:
-
Liquid: Vacuum distillation (bp 70–80°C @ 1 mbar).[3]
-
Solid: Crystallization from Hexane/Heptane (mp 38–41°C).
-
Module 3: Troubleshooting Guide (FAQs)
Q1: My product turned pink/red during the workup. What happened?
Diagnosis: Auto-catalytic Polymerization. This is often caused by trace acid remaining in the organic phase or excessive heat.[1] Alkyl chlorides on pyridine rings are self-reactive; the pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming a colored quaternary pyridinium salt.[1] Solution:
-
Ensure the neutralization step reaches at least pH 6.5.
-
Keep all evaporation bath temperatures below 40°C .
-
Store the final product in the dark at 4°C immediately.
Q2: I have a persistent emulsion during the bicarbonate wash.
Diagnosis: Micro-precipitates of salts.
The rapid evolution of
-
The "Filter First" Trick: Pass the entire biphasic mixture through a pad of Celite. This breaks the surface tension bubbles.
-
Salting Out: Add solid NaCl to the mixture to increase the density difference.
-
Switch Bases: If using
causes too much foaming, use a phosphate buffer (pH 7) instead, though this is more expensive.[1]
Q3: My yield is low, and NMR shows the alcohol starting material.
Diagnosis: Hydrolysis during workup. You likely exposed the product to water at a high pH or high temperature.[1] Solution:
-
Check your pH: If you used NaOH, you likely hydrolyzed the C-Cl bond.[1] Switch to Carbonate/Bicarbonate.[4]
-
Speed: The contact time between the aqueous base and the organic phase should be <15 minutes. Cold processing (0°C) is essential.
Q4: The product smells like "swimming pool" and is irritating.
Diagnosis: Residual
-
Perform a "chase" distillation: Add a small amount of Toluene to the crude oil and rotovap it down again. The Toluene azeotropes remove the last traces of thionyl chloride.
Module 4: Visualizing the Logic
Figure 1: Workup Decision Tree
This diagram illustrates the critical decision points to avoid hydrolysis and polymerization.
Caption: Figure 1. Optimized workup flow for Thionyl Chloride route. Green path indicates the safe operating window to maximize yield and purity.[1]
Figure 2: Impurity Formation Pathways
Understanding where you lose yield.[1]
Caption: Figure 2. Major degradation pathways. Hydrolysis is pH-driven; Dimerization (color change) is thermal/concentration driven.[1]
Module 5: Reference Data
Physical Properties Table
| Property | Value | Notes |
| Molecular Weight | 162.02 g/mol | |
| Melting Point | 38 – 41°C | Low melting solid; often supercools to liquid.[1] |
| Boiling Point | 70 – 80°C | @ 1 mbar (Vacuum distillation recommended). |
| Solubility | Toluene, DCM, EtOAc | Insoluble in water (as free base).[1] |
| pKa | < 1.0 (Est.) | Very weak base due to electron-withdrawing Cl groups.[1] |
References
-
Bayer AG. (1991). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.[1][2][3][5][6][7][8][9] US Patent 5,329,011.[6] Link
-
Organic Syntheses. (2014). General safety notes on Thionyl Chloride workups. Org.[7][8][10] Synth. 2014, 91, 221-232.[1][10] Link
-
PubChem. (2025).[11] 2-Chloro-5-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Link[1]
-
Santa Cruz Biotechnology. (2010). Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.[1][5][6][12]Link
Sources
- 1. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 5. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
Validating the spectroscopic data of 2-(Chloromethyl)-5-methylpyridine
Spectroscopic Validation & Purity Analysis of 2-(Chloromethyl)-5-methylpyridine
Part 1: Executive Summary & Strategic Context
The Analytical Challenge 2-(Chloromethyl)-5-methylpyridine (CAS: 70201-43-3) presents a unique validation challenge compared to its more common isomer, 2-chloro-5-(chloromethyl)pyridine (CCMP).[1] While CCMP is a stable solid used in neonicotinoid synthesis, the target molecule—2-(Chloromethyl)-5-methylpyridine —features a highly reactive benzylic-like chloride at the 2-position.[1]
This structural nuance creates a "stability-analysis paradox": the very reactivity that makes it a potent electrophile in synthesis also makes it prone to rapid hydrolysis during standard analytical workflows.[1] A standard HPLC run with aqueous buffers can degrade the sample during analysis, yielding false purity data.[1]
Scope of this Guide This guide moves beyond generic spectral lists. It provides a comparative validation matrix designed to distinguish the target product from its two critical impurities:
-
The Precursor: 2,5-Lutidine (under-chlorinated).[1]
-
The Degradant: 2-(Hydroxymethyl)-5-methylpyridine (hydrolysis product).[1]
Part 2: The Comparative Analytical Matrix
Do not rely on a single method. Use this matrix to select the right tool for the specific validation phase.
| Feature | ^1H-NMR (400 MHz) | GC-MS (EI) | HPLC-UV |
| Primary Utility | Absolute Structural Confirmation | Trace Impurity Profiling | Quantitative Assay (Routine) |
| Specificity | High (Distinguishes -CH₂Cl from -CH₂OH instantly) | High (Mass fingerprinting) | Moderate (Retention time dependent) |
| Sample Risk | Low (Run in anhydrous CDCl₃) | Moderate (Thermal degradation in inlet) | High (Hydrolysis in aqueous mobile phase) |
| Limit of Detection | ~0.5% | < 0.1% (ppm level) | < 0.1% |
| Critical Blind Spot | Inorganic salts are invisible.[1] | Thermally labile adducts may decompose.[1] | Requires reference standard for quantification.[1] |
Part 3: Spectroscopic Fingerprinting (The "Truth" Data)
A. High-Field ^1H-NMR Validation (400 MHz, CDCl₃)
Protocol Note: Use anhydrous CDCl₃ treated with basic alumina to remove traces of HCl, which can induce autocatalytic degradation.[1]
The Diagnostic Signals:
-
The "Anchor" Signal (H-6): Look for a doublet or broad singlet at ~8.3–8.4 ppm .[1] This proton is adjacent to the Nitrogen and is the most deshielded.[1]
-
The Reactive Center (C2-CH₂-Cl): A sharp singlet at ~4.65 ppm .[1]
-
Differentiation: If this peak shifts to ~4.75 ppm (broad) or splits, suspect hydrolysis to the alcohol (-CH₂OH) or salt formation.[1]
-
-
The Methyl Group (C5-CH₃): A singlet at ~2.35 ppm .[1]
| Position | Group | Shift ( | Multiplicity | Coupling ( |
| 6 | Ar-H | 8.38 | d / br s | |
| 3, 4 | Ar-H | 7.20 – 7.55 | m (overlap) | |
| 2-sub | -CH ₂Cl | 4.65 | s | - |
| 5-sub | -CH ₃ | 2.35 | s | - |
B. Mass Spectrometry (GC-MS, EI, 70 eV)
Protocol Note: Set inlet temperature < 200°C to prevent thermal elimination of HCl.[1]
Fragmentation Logic:
-
Molecular Ion (
): 141 m/z (100%) and 143 m/z (33%).[1] The 3:1 ratio is diagnostic for a single Chlorine atom. -
Base Peak (M - Cl): 106 m/z.[1] Loss of the chlorine atom yields the stable [5-methylpyridin-2-yl]methyl cation (resonant stabilized).[1]
-
Tropylium-like Rearrangement: Peaks at 79 m/z and 77 m/z indicate pyridine ring fragmentation.[1]
Part 4: Distinguishing Impurities (The "Alternatives")
The most common failure mode in synthesizing this compound is incomplete chlorination or accidental hydrolysis.[1]
Scenario A: The "Wet" Sample (Hydrolysis)
-
Contaminant: 2-(Hydroxymethyl)-5-methylpyridine.[1]
-
Detection:
Scenario B: The "Starting Material" (Incomplete Reaction)
-
Contaminant: 2,5-Lutidine (2,5-Dimethylpyridine).[1]
-
Detection:
Part 5: Experimental Protocols
Protocol 1: "Dry-Phase" NMR Analysis (Recommended)
Use this for final product release to ensure no hydrolysis occurs during testing.[1]
-
Preparation: Oven-dry an NMR tube at 100°C for 1 hour. Cool in a desiccator.
-
Solvent: Filter CDCl₃ through a small plug of anhydrous
directly into the tube to neutralize acidity. -
Sample: Dissolve 10 mg of 2-(Chloromethyl)-5-methylpyridine.
-
Acquisition: Run 16 scans with a 5-second relaxation delay (d1) to ensure integration accuracy between the aromatic protons and the methyl group.
-
Criterion: Purity is calculated by integrating the C2-Methylene (4.65 ppm) against the C5-Methyl (2.35 ppm).[1] Ratio must be exactly 2:3.
Protocol 2: HPLC-UV (Modified for Stability)
Standard reverse-phase (Water/MeOH) degrades this compound.[1] Use this modified method.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Acetonitrile (Not Water).[1]
-
Mobile Phase B: 0.1% Formic Acid in Water .[1]
-
Gradient: Start with high organic (80% A) to minimize residence time in water.
-
Detection: UV at 260 nm (Pyridine
transition).[1]
Part 6: Visualizing the Analytical Logic
The following diagram illustrates the decision tree for validating the compound, specifically addressing the risk of confusion with its isomer (CCMP).
Caption: Analytical decision tree highlighting the critical distinction between isomers and the risk of hydrolysis during HPLC analysis.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST 23) - Pyridine, 2-(chloromethyl)-5-methyl-.[1] NIST Standard Reference Data. [Link][1]
-
Spectral Database for Organic Compounds (SDBS). (2024).[1] 1H-NMR and MS Data for Methylpyridines. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]
-
PubChem. (2024).[1] Compound Summary: 2-(Chloromethyl)-5-methylpyridine.[1][2][3][4][5] National Center for Biotechnology Information.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[1] Wiley.[1] (Authoritative text for interpretation of benzylic halide shifts). [Link][1]
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 3. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Methods for Confirming the Purity of Synthesized 2-(Chloromethyl)-5-methylpyridine
Executive Summary & Chemical Context[1][2][3][4][5]
The Challenge: Synthesizing 2-(Chloromethyl)-5-methylpyridine (often isolated as the hydrochloride salt to ensure stability) presents a classic organic chemistry challenge: balancing reactivity with purity.[1] The chloromethyl group is an electrophilic "warhead," highly prone to hydrolysis (forming the alcohol) or self-alkylation (polymerization) if left as a free base.
The Verdict: While Potentiometric Titration provides a rapid stoichiometric check for the hydrochloride salt, it fails to detect organic impurities. GC-MS offers structural identification but risks thermal degradation of the analyte during injection.[1][2] HPLC-UV (Reverse Phase) stands as the superior method for quantitative purity assessment, offering the necessary resolution to separate the target molecule from its specific synthesis byproducts: unreacted 2,5-lutidine and over-chlorinated species.[1]
Chemical Stability Profile[1][5]
-
Target Molecule: 2-(Chloromethyl)-5-methylpyridine[3][4][1][5][6]
-
Precursor: 2,5-Dimethylpyridine (2,5-Lutidine)[1]
-
Critical Risk: The free base is thermally unstable and sensitive to moisture.
-
Storage Form: Hydrochloride salt (Hygroscopic solid).
Comparative Analysis of Analytical Methods
The following table contrasts the three primary methodologies available for this specific pyridine derivative.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-MS | Method C: Potentiometric Titration |
| Primary Utility | Quantitative Organic Purity (%) | Impurity Identification (Qualitative) | Salt Stoichiometry (Assay %) |
| Analyte State | Dissolved Liquid (Buffered) | Vaporized Gas | Dissolved Liquid (Aqueous) |
| Selectivity | High: Separates isomers & homologs.[1] | Medium: Thermal breakdown can mask peaks.[2] | Low: Cannot distinguish organic vs. inorganic chloride. |
| Stability Risk | Low: Analysis at ambient/low temp. | High: Inlet temps >200°C cause degradation.[2] | None: Performed at RT. |
| Detection Limit | < 0.05% (UV 254/210 nm) | < 0.1% (TIC) | N/A (Macro analysis only) |
| Throughput | 15–20 min/sample | 20–30 min/sample | 5–10 min/sample |
Detailed Experimental Protocols
Method A: Reverse-Phase HPLC (The Gold Standard)
Why this works: Pyridines are basic.[1] On standard silica columns, they interact with silanols, causing peak tailing. This method uses a buffered mobile phase to protonate the nitrogen, ensuring sharp peak shape.
Reagents:
System Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted to 6.0 with Acetic Acid).
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
Detection: UV at 260 nm (Pyridine max) and 210 nm (End absorption for non-aromatics).
-
Temperature: 25°C.
Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 10 mL of Mobile Phase A. Note: Avoid pure organic solvents for dissolution to prevent free-base degradation.
Method B: GC-MS (For Structure Verification)
Warning: The chloromethyl group can eliminate HCl in the hot injector port. Use a "Cold On-Column" injection if available, or strictly limit inlet temperature.
System Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
-
Inlet Temperature: 200°C (Do not exceed) .
-
Split Ratio: 20:1.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 min.
-
-
Mass Spec: Scan range 35–300 m/z.
Interpretation:
Look for the parent ion
Synthesis & Impurity Logic (Visualization)
Understanding the synthesis pathway is crucial for identifying impurities. The following diagram maps the radical chlorination of 2,5-lutidine and the potential byproducts you must resolve.
Caption: Reaction pathway showing the origin of critical impurities. Impurity C is a storage stability indicator.[1]
Analytical Workflow Decision Tree
Use this logic flow to select the correct validation method based on your immediate data requirements.
Caption: Operational workflow for sample handling and method selection to prevent degradation artifacts.
Data Interpretation Guide
When reviewing your HPLC chromatogram, use the relative retention times (RRT) below as a guideline (relative to the main peak).
| Component | Approx RRT | Origin | Limit (Spec) |
| 2-(Hydroxymethyl)-5-methylpyridine | 0.4 - 0.6 | Hydrolysis (Storage) | < 0.5% |
| 2,5-Lutidine | 0.8 - 0.9 | Unreacted Starting Material | < 0.2% |
| 2-(Chloromethyl)-5-methylpyridine | 1.00 | Target | > 98.0% |
| 2,5-Bis(chloromethyl)pyridine | 1.2 - 1.4 | Over-chlorination | < 0.5% |
| 2-(Dichloromethyl)-5-methylpyridine | 1.5 - 1.6 | Over-chlorination | < 0.5% |
Note: RRTs vary by column and gradient. Always run standards of impurities for validation.
References
-
US Patent 4612377A. Preparation of 2-chloro-5-methylpyridine.[1] (Discusses synthesis and HPLC analysis of related methyl-pyridine intermediates). Available at:
-
Bansal, G. & Singh, M. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride... by LC/MS/MS.[7][9] Journal of Pharmaceutical and Biomedical Analysis. (Provides the basis for buffered HPLC analysis of chloromethyl pyridines). Available at: [Link]
-
Acta Crystallographica. (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine.[10][1][11][12] (Structural data and stability context for chloromethyl pyridine analogs). Available at: [Link]
Sources
- 1. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet [mdpi.com]
- 3. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scispace.com [scispace.com]
- 6. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Advantages and disadvantages of using 2-(Chloromethyl)-5-methylpyridine in synthesis
The following technical guide provides an in-depth comparative analysis of 2-(Chloromethyl)-5-methylpyridine as a synthetic building block. This content is structured for researchers and process chemists, focusing on practical application, stability management, and alternative methodologies.
Executive Summary
2-(Chloromethyl)-5-methylpyridine (CAS: 70201-43-3 for HCl salt) is a high-reactivity electrophile used to introduce the (5-methylpyridin-2-yl)methyl motif into pharmacophores and agrochemicals. While it offers superior atom economy and reaction rates compared to alcohol-based alternatives, its utility is heavily gated by its kinetic instability as a free base.
The Verdict: This reagent is the Gold Standard for SN2 alkylations (O-, N-, S-nucleophiles) only when stored and handled as the Hydrochloride (HCl) salt . Use of the free base requires immediate in situ generation to prevent rapid self-polymerization (intermolecular quaternization).
Chemical Profile & Critical Instability
Before evaluating performance, researchers must understand the "Ticking Clock" mechanism inherent to this molecule.
The "Red Tar" Phenomenon (Self-Quaternization)
Unlike benzyl chlorides, picolyl chlorides possess a nucleophilic nitrogen atom within the same molecule. In the free base form, the pyridine nitrogen of one molecule attacks the electrophilic methylene carbon of another.
-
Mechanism: Intermolecular
attack. -
Observation: The colorless liquid turns pink, then red, and finally solidifies into an intractable dark polymer within hours at room temperature.
-
Prevention: Protonation of the pyridine nitrogen (HCl salt) deactivates the ring nucleophilicity, rendering the solid salt stable for years.
Comparison of Forms
| Feature | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| CAS | 80883-53-0 | 70201-43-3 |
| Stability (25°C) | < 6 Hours (Polymerizes) | > 2 Years (Desiccated) |
| Handling | Vesicant, lachrymator | Hygroscopic Irritant |
| Reactivity | High (Ready for SN2) | Latent (Requires base) |
Comparative Analysis: Performance vs. Alternatives
This section compares using 2-(Chloromethyl)-5-methylpyridine (Method A) against the two primary alternatives: 2-(Hydroxymethyl)-5-methylpyridine (Method B) and Reductive Amination (Method C).
Method A: Alkylation with 2-(Chloromethyl)-5-methylpyridine HCl
Best For: Phenol ethers, secondary amines, and thiols.
-
Pros:
-
Kinetics: Reaction is often complete in <2 hours due to the high electrophilicity of the picolyl chloride.
-
Workup: The byproduct is simple inorganic salt (NaCl/KCl), easily removed by aqueous wash.
-
Cost: Generally cheaper than Mitsunobu reagents.
-
-
Cons:
-
Hygroscopicity: The HCl salt absorbs water, which can hydrolyze the chloride back to the alcohol if not handled under inert atmosphere.
-
Base Requirement: Requires excess base (e.g.,
, , or ) to neutralize the HCl salt and deprotonate the nucleophile.
-
Method B: Mitsunobu Reaction (using Alcohol Precursor)
Best For: Sensitive substrates where strong base (Method A) causes degradation.
-
Pros:
-
Neutral Conditions: Avoids the need for strong bases like NaH.
-
Stability: The alcohol starting material is indefinitely stable.
-
-
Cons:
-
Atom Economy: Very poor. Generates stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts.
-
Purification: Removal of TPPO often requires difficult chromatography.
-
Method C: Reductive Amination (using Aldehyde)
Best For: Creating secondary/tertiary amines (N-alkylation only).
-
Pros:
-
One-Pot: Mix aldehyde + amine + reducing agent (
). -
Selectivity: Avoids over-alkylation (quaternization) common with alkyl halides.
-
-
Cons:
-
Scope: Limited to amines. Cannot synthesize ethers or thioethers.
-
Reagent Stability: 5-methylpyridine-2-carboxaldehyde is prone to oxidation (to carboxylic acid) upon storage.
-
Summary Data Table: Yield & Efficiency
| Parameter | Method A (Chloride HCl) | Method B (Mitsunobu) | Method C (Reductive Amination) |
| Target Bond | C-O, C-N, C-S | C-O, C-N | C-N only |
| Typical Yield | 85 - 95% | 60 - 80% | 75 - 90% |
| Atom Economy | High | Low | Moderate |
| Waste Stream | Salts (Low impact) | TPPO (High impact) | Borate salts |
| Scalability | Excellent | Poor (Chromatography) | Good |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine HCl
Use this if you must generate the reagent fresh from the alcohol to ensure max purity.
Reagents:
-
2-(Hydroxymethyl)-5-methylpyridine (10.0 g, 81 mmol)
-
Thionyl Chloride (
) (14.5 g, 122 mmol) -
Dichloromethane (DCM) (100 mL)
Procedure:
-
Dissolve the alcohol in anhydrous DCM under
atmosphere. Cool to 0°C. -
Add
dropwise over 30 mins. (Caution: Gas evolution , HCl).[1] -
Allow to warm to room temperature and stir for 2 hours.
-
Critical Step: Evaporate solvent and excess
under vacuum. -
Triturate the resulting residue with anhydrous diethyl ether or acetone. The product precipitates as a white/off-white solid.
-
Filter and dry under vacuum. Store in a desiccator.
Protocol 2: Standard Alkylation (Ether Synthesis)
Coupling 2-(Chloromethyl)-5-methylpyridine HCl with a Phenol.
Reagents:
-
Substituted Phenol (1.0 eq)
-
2-(Chloromethyl)-5-methylpyridine HCl (1.2 eq)
-
Potassium Carbonate (
) (3.0 eq) - Note: Extra eq needed to neutralize HCl. -
Acetonitrile (ACN) or DMF (0.2 M concentration)
Procedure:
-
Charge flask with Phenol,
, and solvent. Stir for 15 mins. -
Add 2-(Chloromethyl)-5-methylpyridine HCl as a solid in one portion.
-
Heat to 60-80°C (ACN) or 50°C (DMF).
-
Monitor by TLC/HPLC. Reaction typically complete in 2-4 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Crystallization or Silica Flash Chromatography.
Visualizations & Pathways
Figure 1: Reaction Pathways and Instability Mechanism
The following diagram illustrates the synthesis of the reagent, its correct usage, and the "Red Tar" failure mode.
Caption: Figure 1. The stability workflow. The free base is a transient intermediate that must be intercepted by a nucleophile immediately to avoid polymerization.
Figure 2: Decision Tree for Reagent Selection
Caption: Figure 2. Selection logic for choosing the optimal synthetic pathway based on substrate tolerance.
References
- Google Patents.Process for preparation of 2-chloro-5-methylpyridine (Precursor synthesis). US4612377A.
Sources
2-chloro-5-(chloromethyl)pyridine in comparison to other pyridine-based intermediates
Technical Guide: 2-Chloro-5-(chloromethyl)pyridine (CCMP) in Chemical Synthesis
Executive Summary
2-Chloro-5-(chloromethyl)pyridine (CCMP, CAS 70258-18-3) represents a strategic scaffold in the synthesis of chloronicotinyl insecticides (neonicotinoids) and pyridine-based pharmaceuticals.[1][2][3][4][5][6][7] Unlike simple alkyl-substituted pyridines, CCMP possesses a unique "dual-electrophile" character: a highly reactive benzylic-like chloromethyl group at the C5 position and a deactivated yet displaceable chlorine at the C2 position.[3]
This guide objectively compares CCMP against alternative pyridine intermediates (such as 3-picoline derivatives and 2-chloro-5-trichloromethylpyridine), focusing on reaction selectivity, process efficiency in neonicotinoid synthesis, and stability profiles.[3]
Chemical Profile & Reactivity Analysis
CCMP is defined by its bifunctional reactivity. Understanding the electronic disparity between the two chlorinated sites is critical for designing high-yield synthesis protocols.[3]
| Feature | 2-Chloro-5-(chloromethyl)pyridine (CCMP) | 3-(Chloromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine |
| Structure | Pyridine ring with 2-Cl and 5-CH₂Cl | Pyridine ring with 3-CH₂Cl only | Pyridine ring with 2-Cl and 5-CCl₃ |
| Primary Reactivity | SN2 Substitution (at -CH₂Cl) | SN2 Substitution | Hydrolysis / Fluorination (to -CF₃) |
| Ring Electronics | Electron-deficient (due to 2-Cl) | Neutral/Slightly deactivated | Highly Electron-deficient |
| Stability | Moderate (Hydrolytically sensitive) | Unstable (Polymerizes easily) | High |
| Key Application | Imidacloprid, Acetamiprid synthesis | General pyridine synthesis | Herbicide synthesis |
Reactivity Hotspots
-
Site A (C5-CH₂Cl): The primary site for nucleophilic attack.[3] The electron-withdrawing nature of the pyridine ring (enhanced by the 2-Cl substituent) makes this methylene carbon significantly more electrophilic than a standard benzyl chloride.[3]
-
Site B (C2-Cl): Typically inert under mild nucleophilic conditions due to the ring nitrogen's lone pair repulsion, but susceptible to SNAr reactions under forcing conditions or metal-catalyzed cross-coupling (Suzuki/Buchwald).[3]
Comparative Performance: Synthesis Routes
The "performance" of an intermediate is often dictated by the efficiency of its own synthesis. Two primary routes dominate the production of CCMP.[3][5][8] Data below compares the Direct Chlorination Route (traditional) vs. the Cyclization Route (modern/green).
Table 1: Route Efficiency Comparison
| Metric | Route A: Direct Chlorination | Route B: Acyclic Cyclization (Green) |
| Precursor | 2-Chloro-5-methylpyridine | 2-chloro-2-chloromethyl-4-cyanobutanal |
| Reagent | Cl₂ (Radical mechanism) | Solid Phosgene / DMF |
| Selectivity | Low: Produces di- and tri-chlorinated byproducts.[3] | High: Regiospecific ring closure. |
| Yield | 65 - 75% | 95 - 97% |
| Purity (Crude) | ~85% (Requires fractional distillation) | >98% (Crystallization only) |
| Waste Profile | High (HCl gas, chlorinated organics) | Low (Atom economical) |
Analyst Insight: The Cyclization Route is superior for pharmaceutical and high-grade agrochemical applications because it avoids the formation of polychlorinated impurities that are difficult to separate and can poison downstream catalysts.[3]
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the comparative synthesis pathways and the downstream reactivity logic for CCMP.
Figure 1: Comparative synthesis pathways showing the efficiency of the cyclization route (Green) versus direct chlorination (Red), and primary downstream applications.
Experimental Protocol: High-Purity Synthesis (Cyclization Method)
This protocol is adapted from the high-selectivity cyclization route, optimized for laboratory-scale validation.
Objective: Synthesis of CCMP from 2-chloro-2-chloromethyl-4-cyanobutanal.
Materials:
-
Precursor: 2-chloro-2-chloromethyl-4-cyanobutanal (0.1 mol, ~18.0 g)[2][3]
-
Reagent: Solid Phosgene (Triphosgene) (0.037 mol, ~11.0 g - equivalent to 0.11 mol phosgene)[3]
-
Solvent: Toluene (anhydrous, 50 mL)
-
Catalyst: DMF (Catalytic amount, 0.5 mL)
Methodology:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂). Purge with N₂.[3]
-
Dissolution: Charge the flask with 2-chloro-2-chloromethyl-4-cyanobutanal and Toluene. Stir until fully dissolved.
-
Reagent Addition:
-
Reaction: Heat the mixture to 50°C . Maintain temperature for 5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[3][9]
-
Work-up:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Quench cautiously with ice-water (50 mL) to destroy excess phosgene.[3]
-
Separate the organic (Toluene) layer.[3] Extract aqueous layer with Toluene (2 x 20 mL).[3]
-
Combine organic layers, wash with saturated NaHCO₃ (to remove acidic byproducts), then brine.
-
Dry over anhydrous MgSO₄ and filter.[3]
-
-
Crystallization: Concentrate the solvent under reduced pressure (rotary evaporator) until a viscous oil remains. Cool to 0-5°C to induce crystallization.[3]
-
Yield: Expected ~15.7 g (97%).
-
Appearance: Beige to pale yellow crystals.[3]
-
Case Study: Application in Imidacloprid Synthesis
The true test of CCMP's quality is its performance in N-alkylation reactions.[3]
Experiment: Coupling CCMP with 2-nitroiminoimidazolidine.
-
Conditions: Acetonitrile, K₂CO₃, Reflux.[10]
-
Observation: High-purity CCMP (from Cyclization route) yields Imidacloprid in 85-90% yield .[3]
-
Contrast: CCMP containing polychlorinated impurities (from Direct Chlorination) typically lowers the yield to <70% due to competitive side reactions and difficult purification of the final API.[3]
Stability & Safety Profile
-
Thermal Stability: CCMP is stable up to ~100°C. Above this, it risks self-alkylation (polymerization) due to the reactive chloromethyl group.[3] Store below 30°C.
-
Hydrolytic Sensitivity: The chloromethyl group hydrolyzes slowly in moist air to form the alcohol (2-chloro-5-hydroxymethylpyridine), releasing HCl.[3]
-
Hazards:
References
-
Synthesis and Crystal Structure of CCMP: Feng, Z. Q., et al. (2011).[2][3][11] "2-Chloro-5-(chloromethyl)pyridine."[1][2][3][4][5][6][7][8][9][11][12] Acta Crystallographica Section E.
-
Process for Imidacloprid Preparation: U.S. Patent 7,297,798 B2.[3] "Process for the preparation of the insecticide imidacloprid."[4][5][10]
-
Green Synthesis Route (Cyclization): Ningbo Inno Pharmchem Co.[3] "Innovating Chemical Synthesis: Green Methods for 2-Chloro-5-chloromethylpyridine Production."
-
Toxicity and Safety Data: PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine.[3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
